QL-X-138
Beschreibung
Eigenschaften
CAS-Nummer |
1469988-63-3 |
|---|---|
Molekularformel |
C25H19N5O2 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31) |
InChI-Schlüssel |
JMVDIGHUQAXWIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of QL-X-138: A Dual BTK/MNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of QL-X-138, a novel dual kinase inhibitor targeting Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinases (MNK1/2). The information presented is collated from preclinical studies to serve as a detailed resource for professionals in the field of oncology and drug development.
Executive Summary
This compound is a potent, selective dual kinase inhibitor designed to simultaneously block two key signaling pathways implicated in the proliferation and survival of B-cell malignancies.[1][2] It demonstrates a unique dual-binding mechanism, covalently inhibiting BTK and non-covalently inhibiting MNK1 and MNK2.[1] This dual action leads to enhanced anti-proliferative effects and induction of apoptosis in various lymphoma and leukemia cell lines, as well as primary patient cells, compared to single-target inhibitors.[1][2] Preclinical data indicate that this compound effectively arrests the cell cycle at the G0-G1 phase and shows significant potential as a therapeutic strategy for B-cell cancers like acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][2][3]
Core Mechanism of Action
This compound's primary mechanism of action is the dual inhibition of BTK and MNK kinases, which are critical components of separate but essential oncogenic signaling pathways.
Molecular Interaction with BTK (Covalent Inhibition)
This compound acts as an irreversible inhibitor of BTK.[4] Molecular modeling and kinase assays reveal a specific and covalent mode of binding:
-
Covalent Bonding: The acrylamide "warhead" on the this compound molecule forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of BTK.[5] This irreversible binding ensures sustained inactivation of the kinase.
-
Hinge Binding: The inhibitor also establishes non-covalent interactions, including a hinge binding with Methionine 477 (Met477) and a hydrogen bond with Lysine 430 (Lys430), which contribute to its high affinity and specificity.[5]
Molecular Interaction with MNK1/2 (Non-Covalent Inhibition)
In contrast to its interaction with BTK, this compound binds to MNK1 and MNK2 in a reversible, non-covalent manner.[1] Studies have shown that the inhibitory activity of this compound against MNK2 decreases significantly with higher concentrations of ATP, suggesting an ATP-competitive binding mode.[1] Docking studies indicate that the inhibitor likely forms a hinge hydrogen bond with Met162 in the MNK2 kinase structure.[5]
Affected Signaling Pathways
By targeting both BTK and MNK, this compound disrupts two major signaling cascades crucial for cancer cell survival and proliferation.
Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
BTK is a central enzyme in the B-Cell Receptor (BCR) signaling pathway, which is vital for the maturation, activation, and survival of B-cells.[1][2][3] In many B-cell cancers, this pathway is constitutively active. This compound's inhibition of BTK effectively shuts down this signaling cascade.
-
Upstream Activation: Upon BCR activation, upstream kinases like LYN and SYK phosphorylate BTK.
-
This compound Intervention: this compound covalently binds to BTK, preventing its autophosphorylation and its subsequent activation.
-
Downstream Effects: The inactivation of BTK blocks the phosphorylation of its key substrate, Phospholipase C gamma 2 (PLCγ2).[5] This, in turn, prevents the activation of downstream effectors such as DAG and IP3, which are necessary for calcium mobilization and the activation of transcription factors (e.g., NF-κB) that promote cell proliferation and survival.
Figure 1. Inhibition of the BCR signaling pathway by this compound.
Inhibition of the RAF/MEK/ERK/MNK Signaling Pathway
MNK kinases are downstream effectors of the Ras/Raf/MEK/ERK (MAPK) pathway, which regulates protein synthesis and is frequently dysregulated in cancer.[1][3]
-
Upstream Activation: Growth factor signaling activates the MAPK cascade, leading to the phosphorylation and activation of ERK.
-
MNK Activation: Activated ERK then phosphorylates and activates MNK1/2.
-
This compound Intervention: this compound competitively binds to the ATP pocket of MNK, preventing its activation.
-
Downstream Effects: Inactive MNK cannot phosphorylate its primary target, the eukaryotic initiation factor 4E (eIF4E).[3] This suppresses the initiation of cap-dependent translation of key oncogenic proteins, such as c-Myc, thereby reducing cell proliferation.
Figure 2. Inhibition of the MAPK/MNK signaling pathway by this compound.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various in vitro assays.
Table 1: Kinase Inhibitory Activity
| Target Kinase | Binding Mode | IC₅₀ (nM) |
| BTK | Covalent | 9.4 |
| MNK1 | Non-covalent | 107.4 |
| MNK2 | Non-covalent | 26.0 |
| Data sourced from MedchemExpress and Wu et al., 2016.[3][6] |
Table 2: Cellular Pathway Inhibition (Ramos Burkitt's Lymphoma Cell Line)
| Cellular Target | Assay Measurement | EC₅₀ (nM) |
| BTK Autophosphorylation | p-BTK (Y223) Levels | 11.0 |
| BTK Downstream Signaling | p-PLCγ2 (Y1217) Levels | 57.0 |
| Data sourced from Wu et al., 2016.[5] |
Table 3: Anti-Proliferative Activity (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (µM) after 72h |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.31 |
| U2932 | Diffuse Large B-cell Lymphoma | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| U937 | Acute Myeloid Leukemia | 0.95 |
| NALM6 | B-cell Precursor Leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |
| Data sourced from MedchemExpress.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (IP Kinase Assay)
Objective: To determine the IC₅₀ values of this compound against BTK, MNK1, and MNK2.
Methodology:
-
Kinase Immunoprecipitation: Target kinases (BTK, MNK1, MNK2) are immunoprecipitated from lysates of relevant cell lines (e.g., Ramos cells for BTK, HEK293T cells overexpressing MNKs) using specific antibodies conjugated to protein A/G beads.
-
Inhibitor Incubation: The immunoprecipitated kinase-bead complexes are washed and then incubated with varying concentrations of this compound (typically in a serial dilution from 1 nM to 10 µM) for 30-60 minutes at room temperature. A DMSO control is run in parallel.
-
Kinase Reaction: The kinase reaction is initiated by adding a reaction buffer containing a kinase-specific substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1) and radiolabeled ATP ([γ-³²P]ATP). The reaction proceeds for 30 minutes at 30°C.
-
Quantification: The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE. The gel is exposed to a phosphor screen, and the radioactivity of the bands corresponding to the phosphorylated substrate is quantified using a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism).
Figure 3. Workflow for the in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
Objective: To measure the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Ramos cells are seeded in 6-well plates and allowed to adhere. The cells are then serum-starved for 4-6 hours before being treated with various concentrations of this compound for 2 hours.
-
Cell Stimulation: Following inhibitor treatment, cells are stimulated with an activating agent (e.g., anti-IgM antibody) for 10-15 minutes to induce BCR pathway signaling.
-
Lysis: Cells are washed with cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk and then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (p-BTK Y223, p-PLCγ2 Y1217) and total proteins (Total BTK, Total PLCγ2, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is calculated for each treatment condition. The EC₅₀ is determined by plotting the normalized phosphorylation levels against the drug concentration.
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the anti-proliferative activity (GI₅₀) of this compound across a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to incubate for 24 hours.
-
Drug Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations (e.g., 0.01 µM to 10 µM) for 72 hours. A vehicle control (DMSO) is included.
-
Reagent Addition: After the incubation period, a tetrazolium-based reagent (e.g., MTS or MTT) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the reagent into a colored formazan product.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. The GI₅₀ (concentration causing 50% growth inhibition) is calculated using a non-linear regression model.
Cell Cycle Analysis (Flow Cytometry)
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Treatment: Cancer cells (e.g., Ramos) are treated with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) or DMSO for 24, 48, and 72 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software (e.g., ModFit LT). The results are compared between treated and control groups to identify any cell cycle arrest.[3]
References
QL-X-138: A Technical Guide to its Covalent Engagement of Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of QL-X-138, a dual kinase inhibitor that demonstrates a covalent mode of action against Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and covalent inhibition represents a key therapeutic strategy.[1] This document details the binding mechanism, quantitative biochemical and cellular data, and the experimental protocols used to characterize the interaction of this compound with BTK.
Introduction to this compound and Covalent BTK Inhibition
This compound is a potent and selective dual kinase inhibitor that uniquely exhibits a covalent binding mechanism to Bruton's tyrosine kinase (BTK) and a non-covalent interaction with mitogen-activated protein kinase-interacting kinases (MNKs).[1][2] The covalent inhibition of BTK is achieved through the formation of an irreversible bond with a specific cysteine residue, Cys481, located within the ATP-binding site of the kinase.[3] This targeted covalent modification leads to the durable inactivation of BTK, a critical component of the B-cell receptor (BCR) signaling pathway that is essential for B-cell maturation, proliferation, and survival.[1] The dysregulation of this pathway is a hallmark of various B-cell malignancies, making covalent BTK inhibitors a cornerstone of targeted therapy.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, providing a comparative view of its biochemical potency against its targets and its anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Potency of this compound [4][5]
| Target Kinase | Mode of Binding | IC50 (nM) |
| BTK | Covalent | 9.4 |
| MNK1 | Non-covalent | 107.4 |
| MNK2 | Non-covalent | 26 |
Table 2: Anti-Proliferative Activity of this compound (GI50, µM) [5]
| Cell Line | Cancer Type | GI50 (µM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.31 |
| U2932 | Diffuse Large B-cell Lymphoma | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 |
| HEL | Erythroleukemia | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B-cell Precursor Leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |
| Hs 505.T | T-cell Lymphoma | 1.0 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
Signaling Pathways and Mechanism of Action
BTK Signaling Pathway
BTK is a crucial kinase in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events that ultimately promote B-cell proliferation, survival, and activation.[6]
Caption: Simplified BTK signaling pathway and the point of covalent inhibition by this compound.
Covalent Binding Mechanism of this compound to BTK
This compound possesses an acrylamide "warhead" that acts as a Michael acceptor. This electrophilic group is positioned to react with the nucleophilic thiol of the Cys481 residue in the ATP-binding pocket of BTK. The formation of this covalent bond is irreversible and leads to the permanent inactivation of the enzyme.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Non-Covalent Inhibition of MAP Kinase-Interacting Kinases (MNK) by QL-X-138
For Researchers, Scientists, and Drug Development Professionals
Abstract
QL-X-138 is a novel dual-kinase inhibitor targeting Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2). While its interaction with BTK is covalent, this guide focuses on the distinct, non-covalent binding mechanism of this compound to MNK1 and MNK2. This document provides a comprehensive overview of the binding characteristics, the underlying signaling pathways, and the experimental methodologies used to elucidate this non-covalent interaction. The information presented is intended to support further research and development of selective kinase inhibitors.
Introduction to this compound and its Dual Kinase Specificity
This compound has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique dual-inhibitory action against two distinct kinase families. It potently inhibits BTK, a key regulator in B-cell receptor signaling, through a covalent binding mechanism. Concurrently, this compound demonstrates inhibitory activity against MNK1 and MNK2, serine/threonine kinases that are crucial downstream effectors in the MAPK signaling pathway, via a non-covalent, reversible binding mode.[1][2][3][4][5] This dual-targeting capability, particularly the non-covalent engagement of MNKs, presents a compelling strategy for overcoming resistance mechanisms and enhancing therapeutic efficacy in various malignancies.
The MNK Signaling Pathway: A Key Target in Oncology
The MAP kinase-interacting kinases (MNKs) are activated by the ERK and p38 MAP kinase pathways.[6] Once activated, MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical component in the initiation of mRNA translation.[7] The phosphorylation of eIF4E enhances the translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK-eIF4E axis is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
Quantitative Analysis of this compound Binding to MNK1 and MNK2
The inhibitory potency of this compound against MNK1 and MNK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. While comprehensive kinetic parameters such as Kd, kon, and koff from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are not publicly available at the time of this writing, the IC50 values provide a clear indication of the potent, non-covalent inhibition of MNK kinases by this compound.
| Kinase Target | IC50 (nM) | Binding Mode |
| MNK1 | 107.4 | Non-covalent |
| MNK2 | 26 | Non-covalent |
| BTK | 9.4 | Covalent |
| Data compiled from publicly available sources.[1][5] |
Structural Insights into the Non-Covalent Interaction
Molecular docking studies have provided valuable insights into the non-covalent binding mode of this compound within the ATP-binding pocket of MNK2. These computational models suggest that the tricyclic core of this compound is anchored in the hinge region of the kinase through a hydrogen bond with the backbone nitrogen of Met162. Additionally, the acrylamide "warhead," which forms a covalent bond with Cys481 in BTK, engages in non-covalent interactions within the MNK2 active site, forming two hydrogen bonds with residues Cys225 and Glu209. This network of hydrogen bonds and other non-covalent interactions, such as van der Waals forces, contributes to the stable and reversible binding of this compound to MNK2.
Experimental Protocols for Characterizing Non-Covalent Binding
The determination of the non-covalent binding of this compound to MNK kinases involves a series of biochemical assays designed to assess inhibitory potency and differentiate between reversible and irreversible binding mechanisms.
In Vitro MNK1/2 Kinase Assay (Representative Protocol)
This protocol is a representative example based on the commonly used ADP-Glo™ Kinase Assay for measuring kinase activity.
Objective: To determine the IC50 value of this compound against MNK1 and MNK2.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes
-
MNK kinase substrate (e.g., a synthetic peptide derived from eIF4E)
-
This compound (serially diluted)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of MNK1 or MNK2 and the kinase substrate in kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme/substrate solution to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Kinase Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for ATP consumption.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ATP Competition Assay
Objective: To determine if this compound binds to the ATP-binding site of MNK in a competitive manner.
Procedure: The in vitro kinase assay described above is performed with a fixed concentration of this compound and varying concentrations of ATP. The IC50 value of this compound is determined at each ATP concentration.
Interpretation of Results:
-
If this compound is an ATP-competitive inhibitor, its IC50 value will increase with increasing ATP concentrations. This is because higher concentrations of the natural substrate (ATP) are required to outcompete the inhibitor for binding to the active site.
-
If the inhibitor is non-competitive or uncompetitive, its IC50 value will not be significantly affected by the ATP concentration.
Studies have shown that with higher ATP concentrations, the inhibitory activity of this compound against MNK2 is significantly decreased, indicating that this compound acts as an ATP-competitive, non-covalent inhibitor of MNK kinases.[6]
Conclusion
This compound represents a compelling example of a dual-kinase inhibitor with distinct modes of action for its two targets. Its non-covalent, ATP-competitive inhibition of MNK1 and MNK2 provides a valuable mechanism for modulating the oncogenic MNK-eIF4E signaling axis. The data and methodologies presented in this guide offer a technical foundation for researchers and drug developers working on the next generation of kinase inhibitors. A thorough understanding of the non-covalent binding of this compound to MNKs can inform the design of more selective and potent inhibitors with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 3. content.protocols.io [content.protocols.io]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. srvr.in [srvr.in]
The Structure-Based Design of QL-X-138: A Dual BTK/MNK Inhibitor for B-Cell Malignancies
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
QL-X-138 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinase (MNK). Developed through a meticulous structure-based drug design approach, this compound exhibits a unique inhibitory mechanism, covalently binding to BTK and non-covalently to MNK.[1] This dual-action profile allows for the simultaneous blockade of two key signaling pathways implicated in the pathogenesis of various B-cell malignancies: the B-cell receptor (BCR) signaling pathway and the RAF-MEK-ERK-MNK signaling pathway.[1] This whitepaper provides an in-depth technical guide to the structure-based design, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction: The Rationale for Dual BTK/MNK Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell cancers, making BTK a validated therapeutic target. Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2) are key downstream effectors of the RAF-MEK-ERK signaling cascade, which plays a crucial role in regulating protein synthesis and cell proliferation.[1] The simultaneous inhibition of both BTK and MNK offers a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy in B-cell malignancies.
The development of this compound was guided by the hypothesis that a dual inhibitor could achieve a synergistic anti-cancer effect. The structure-based design approach was instrumental in discovering a molecule with the desired dual-binding characteristics and potent inhibitory activity.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and a panel of cancer cell lines. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Binding Mechanism |
| BTK | 9.4 | Covalent |
| MNK1 | 107.4 | Non-covalent |
| MNK2 | 26 | Non-covalent |
| Table 1: In vitro inhibitory activity of this compound against target kinases. |
| Cell Line | Cancer Type | GI50 (µM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.31 |
| U2932 | Diffuse Large B-cell Lymphoma | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 |
| HEL | Erythroleukemia | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B-cell Precursor Leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |
| Hs 505.T | T-cell Lymphoma | 1.0 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
| Table 2: Anti-proliferative activity of this compound in various lymphoma and leukemia cell lines. |
Structure-Based Drug Design and Binding Mode
The design of this compound originated from the mTOR inhibitor Torin2.[2] Through a structure-based approach, medicinal chemists utilized the X-ray crystal structures of BTK and MNK to guide the chemical modifications of the lead compound. This rational design process led to the discovery of this compound, a molecule with a distinct tricyclic core and an acrylamide "warhead" responsible for its covalent interaction with BTK.
Binding with BTK: Molecular modeling studies, using the BTK kinase X-ray structure (PDB ID: 3GEN), revealed that this compound forms a hinge binding interaction with Met477 and a hydrogen bond with Lys430.[3] The acrylamide moiety of this compound is positioned to form a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to irreversible inhibition.[3]
Binding with MNK: In contrast, the interaction with MNK2 (PDB ID: 2HW7) is non-covalent. Molecular modeling suggests that the tricyclic core of this compound is anchored in the hinge region through a hydrogen bond with the backbone NH of Met162. The acrylamide group forms two hydrogen bonds with residues Cys225 and Glu209.[4]
The X-ray crystal structure of a related compound bound to EGFR (T790M) (PDB ID: 4WD5) provided further structural insights that likely informed the design of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting the B-cell receptor (BCR) signaling pathway and the RAF-MEK-ERK-MNK signaling pathway.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK plays a crucial role in relaying signals that promote B-cell survival and proliferation. By covalently binding to and irreversibly inhibiting BTK, this compound effectively shuts down this pro-survival signaling.
Caption: BCR Signaling Pathway Inhibition by this compound.
RAF-MEK-ERK-MNK Signaling Pathway
The RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and protein synthesis. MNK1 and MNK2 are downstream kinases in this pathway, activated by ERK. Activated MNK phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), a key step in promoting the translation of proteins involved in cell growth and proliferation. This compound's non-covalent inhibition of MNK1 and MNK2 blocks this critical step.
Caption: RAF-MEK-ERK-MNK Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used in the evaluation of this compound.
Immunoprecipitation (IP) Kinase Assay
This assay is used to determine the in vitro inhibitory activity of this compound against its target kinases.
Materials:
-
Cell lysate containing the target kinase (BTK, MNK1, or MNK2)
-
Antibody specific to the target kinase
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Substrate peptide for the kinase
-
This compound at various concentrations
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Detection reagents (e.g., scintillation counter, luminescence reader)
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysate with the specific antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with wash buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add this compound at the desired concentrations and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Terminate the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Quantify the phosphorylation of the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or MTS Assay)
This assay measures the anti-proliferative activity of this compound against cancer cell lines.
Materials:
-
Lymphoma or leukemia cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining:
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more binding buffer to each sample.
-
Analyze the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Protein Crystallography
This technique is used to determine the three-dimensional structure of a protein, which is fundamental for structure-based drug design.
Materials:
-
Highly purified and concentrated protein (e.g., BTK or MNK kinase domain)
-
Crystallization screens (a variety of buffer, salt, and precipitant conditions)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscope for crystal visualization
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Crystallization Screening:
-
Set up crystallization trials by mixing the purified protein with a wide range of crystallization solutions in the crystallization plates.
-
Incubate the plates under controlled temperature conditions.
-
Regularly monitor the plates for crystal formation using a microscope.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., by varying the pH, precipitant concentration, or protein concentration) to obtain larger, well-diffracting crystals.
-
-
X-ray Diffraction Data Collection:
-
Soak the crystal in a cryoprotectant solution and flash-cool it in liquid nitrogen.
-
Mount the frozen crystal in the X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the electron density map.
-
Build an atomic model of the protein into the electron density map.
-
Refine the model to improve its fit to the experimental data.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: Preclinical Drug Discovery Workflow for this compound.
Conclusion
This compound represents a successful application of structure-based drug design, resulting in a potent dual inhibitor of BTK and MNK. Its unique covalent and non-covalent binding modes and its ability to simultaneously target two key oncogenic pathways underscore its potential as a novel therapeutic agent for B-cell malignancies. The detailed quantitative data and experimental protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals working to advance the next generation of targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
QL-X-138: A Dual BTK/MNK Inhibitor for Lymphoma and Leukemia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of QL-X-138, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2), for the potential treatment of lymphoma and leukemia.
Core Concepts and Mechanism of Action
This compound is a potent and selective dual kinase inhibitor designed to simultaneously target key signaling pathways implicated in the proliferation and survival of B-cell malignancies.[1][2][3] It employs a unique dual-binding mechanism, exhibiting covalent binding to BTK and non-covalent, reversible binding to MNK1 and MNK2.[3][4][5]
-
BTK Inhibition: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell maturation, proliferation, and survival.[2][3] By covalently binding to BTK, this compound irreversibly inhibits its kinase activity, thereby disrupting the BCR signaling cascade that is often constitutively active in B-cell cancers.[4]
-
MNK Inhibition: MNK1 and MNK2 are key downstream effectors of the RAF-MEK-ERK signaling pathway. They regulate protein synthesis and cell proliferation by phosphorylating the eukaryotic initiation factor 4E (eIF4E).[2][3] this compound's non-covalent inhibition of MNK kinases offers a complementary mechanism to suppress tumor growth.[4]
The simultaneous inhibition of both BTK and MNK pathways is hypothesized to produce a synergistic anti-tumor effect, potentially overcoming resistance mechanisms associated with single-target therapies.[2]
Quantitative Data
The following tables summarize the in vitro potency and anti-proliferative activity of this compound.
Table 1: Kinase Inhibitory Potency of this compound
| Target | IC50 (nM) |
| BTK | 9.4[1] |
| MNK1 | 107.4[1] |
| MNK2 | 26[1] |
Table 2: Anti-Proliferative Activity (GI50, μM) of this compound in Lymphoma and Leukemia Cell Lines (72h treatment)
| Cell Line | Disease Type | GI50 (μM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.31[1] |
| U2932 | Diffuse Large B-cell Lymphoma | 1.2[1] |
| Ramos | Burkitt's Lymphoma | 0.49[1] |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4[1] |
| SKM-1 | Acute Myeloid Leukemia | 0.4[1] |
| NOMO-1 | Acute Myeloid Leukemia | 0.23[1] |
| NB4 | Acute Promyelocytic Leukemia | 0.95[1] |
| HEL | Acute Myeloid Leukemia | 1.2[1] |
| U937 | Histiocytic Lymphoma | 1.4[1] |
| NALM6 | B-cell Precursor Leukemia | 0.23[1] |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3[1] |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93[1] |
| Hs 505.T | T-cell Lymphoma | 1[1] |
| REC-1 | Mantle Cell Lymphoma | 2.4[1] |
Table 3: Cellular Activity of this compound in Ramos Cells
| Parameter | EC50 (nM) |
| BTK autophosphorylation (Y223) | 11[6] |
| PLCγ2 phosphorylation (Y1217) | 57[6] |
Preclinical Studies
In Vitro Effects:
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase in a dose-dependent manner in various lymphoma and leukemia cell lines, including Ramos, OCI-AML-3, U937, and U2932.[1][3]
-
Apoptosis Induction: The compound effectively induces apoptosis in a time- and dose-dependent manner in the same cell lines.[1]
In Vivo Efficacy:
-
In a xenograft mouse model inoculated with SKM-1 acute myeloid leukemia cells, this compound demonstrated dose-dependent tumor inhibition.[2] Specific quantitative data on tumor growth inhibition percentages and survival were not detailed in the reviewed literature.
Pharmacokinetics:
-
Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for this compound are not publicly available in the reviewed literature. One study noted the need to improve the pharmacokinetic properties of this compound for in vivo studies.[7][8]
Clinical Trials:
-
No clinical trials for this compound have been identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its in vitro evaluation.
Caption: Simplified BTK signaling pathway inhibited by this compound.
Caption: Simplified RAF-MEK-ERK-MNK pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First BTK/MNK Dual Inhibitor----High Magnetic Field Laboratory, Chinese Academy of Sciences [english.hmfl.cas.cn]
- 3. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
The Dual-Edged Sword: A Technical Guide to the Anti-Proliferative Effects of QL-X-138
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-proliferative effects of QL-X-138, a potent and selective dual kinase inhibitor. By targeting both Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2), this compound presents a promising therapeutic strategy for B-cell malignancies. This document outlines the quantitative data supporting its efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and workflows involved.
Core Mechanism of Action
This compound functions as a dual inhibitor, uniquely engaging its targets through different binding mechanisms. It forms a covalent bond with Cys481 in the active site of BTK, ensuring potent and sustained inhibition.[1][2] In contrast, it binds to MNK1 and MNK2 non-covalently.[2][3] This dual-pronged attack on two distinct signaling pathways enhances its anti-proliferative efficacy compared to single-target inhibitors.[2][3]
Quantitative Anti-Proliferative Data
The efficacy of this compound has been demonstrated across a range of lymphoma and leukemia cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on downstream signaling.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| BTK | 9.4 |
| MNK1 | 107.4 |
| MNK2 | 26 |
Data sourced from MedchemExpress and Wu et al., 2016.[2][4]
Table 2: Anti-Proliferative Activity (GI50) of this compound in Lymphoma and Leukemia Cell Lines (72h treatment)
| Cell Line | Cell Type | GI50 (µM) |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.31 |
| U2932 | DLBCL | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 1.4 |
| SKM-1 | AML | 0.4 |
| NOMO-1 | AML | 0.23 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 |
| HEL | Erythroleukemia | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B-cell Precursor Leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 1.3 |
| MEC-2 | CLL | 0.93 |
| Hs 505.T | T-cell Lymphoma | 1 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
Data sourced from MedchemExpress.[4]
Table 3: Cellular Signaling Inhibition by this compound
| Cell Line | Downstream Target | EC50 (nM) |
| Ramos | BTK auto-phosphorylation (Y223) | 11 |
| Ramos | PLCγ2 phosphorylation (Y1217) | 57 |
Data sourced from Wu et al., 2016.[1]
Key Cellular Effects
Beyond direct proliferation inhibition, this compound induces critical cellular responses that contribute to its anti-cancer activity.
-
Cell Cycle Arrest: this compound effectively arrests the growth of lymphoma and leukemia cells in the G0/G1 phase of the cell cycle.[2][3] This effect is dose-dependent and has been observed in cell lines such as Ramos, OCI-AML-3, U937, and U2932 following 24 to 72 hours of treatment with concentrations ranging from 0.5 to 5 µM.[4][5]
-
Induction of Apoptosis: The compound is a potent inducer of apoptotic cell death.[2][3] Time- and dose-dependent increases in apoptosis have been demonstrated in Ramos, OCI-AML-3, U937, and U2932 cells at concentrations of 0.5-5 µM over 8 to 72 hours.[4]
Signaling Pathways Modulated by this compound
This compound exerts its effects by simultaneously blocking the B-cell receptor (BCR) pathway via BTK inhibition and the RAF-MEK-ERK downstream signaling via MNK inhibition.
Caption: this compound dual-inhibitory mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.
Anti-Proliferation Assay (GI50 Determination)
This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
-
Cell Plating: Seed cells in 96-well microplates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of appropriate cell culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium to achieve final concentrations typically ranging from 0.01 µM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Viability Assessment: Add 20 µL of a colorimetric reagent such as CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.
Caption: Workflow for the anti-proliferation (GI50) assay.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells (e.g., Ramos, OCI-AML-3) in 6-well plates and treat with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay
This method utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest approximately 1-5 x 10^5 cells by centrifugation. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Conclusion
This compound demonstrates significant anti-proliferative effects in a wide array of hematological cancer cell lines. Its dual-inhibitory mechanism, targeting both BTK and MNK kinases, leads to potent cell cycle arrest and induction of apoptosis. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic agent for B-cell malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
QL-X-138: A Technical Guide to its Mechanism of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
QL-X-138 is a novel dual inhibitor that potently and selectively targets Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).[1][2][3] This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis in cancer cells, with a focus on B-cell malignancies. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of BTK activity is a hallmark of various B-cell cancers.[1][3] Concurrently, MNK1 and MNK2 are key downstream effectors of the RAF-MEK-ERK signaling pathway and regulate protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1][3] The dual inhibition of BTK and MNK presents a synergistic approach to anticancer therapy, and this compound has been designed to exploit this strategy.[1][2][3] Preclinical studies have demonstrated that this compound effectively induces cell cycle arrest and apoptosis in various lymphoma and leukemia cell lines.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Binding Mode |
| BTK | 9.4 | Covalent |
| MNK1 | 107.4 | Non-covalent |
| MNK2 | 26 | Non-covalent |
Data sourced from MedChemExpress.
Table 2: Anti-proliferative Activity of this compound (GI50, µM)
| Cell Line | Disease Type | GI50 (µM) |
| TMD8 | ABC-DLBCL | 0.31 |
| U2932 | ABC-DLBCL | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 |
| HEL | Erythroleukemia | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B-cell Precursor Leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
Data represents the concentration required for 50% growth inhibition after 72 hours of treatment. Data sourced from MedChemExpress.
Table 3: Apoptosis Induction by this compound
| Cell Line | Concentration | Time (hours) | Observation |
| Ramos | 300 nM | 24 | Apoptosis induction |
| Ramos | 1 µM | 8 | Strong apoptosis induction |
| OCI-AML3 | 5 µM | 48 | Apoptosis induction |
| U2932 | 500 nM | 48 | Apoptosis induction |
| U937 | Up to 1 µM | 72 | No significant apoptosis |
Data sourced from Wu et al., 2015.
Signaling Pathways in this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by simultaneously blocking two key survival pathways.
3.1. Inhibition of the BTK/BCR Signaling Pathway
In B-cells, BTK is a crucial transducer of signals from the B-cell receptor (BCR). Its activation leads to the phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn promotes cell survival and proliferation. By covalently binding to BTK, this compound inhibits its kinase activity, thereby blocking the downstream pro-survival signals and making the cell more susceptible to apoptosis.
References
A Technical Guide to QL-X-138-Mediated G0/G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dual BTK/MNK kinase inhibitor, QL-X-138, and its targeted effect on the G0/G1 phase of the cell cycle in lymphoma and leukemia cells. This document outlines the core mechanism of action, presents quantitative data from key experiments, details the experimental protocols for replication, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective dual kinase inhibitor that uniquely targets both Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinase (MNK).[1][2] Its mechanism involves covalent binding to BTK and non-covalent binding to MNK.[2][3]
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell maturation, proliferation, and survival.[1][2] By inhibiting BTK, this compound disrupts this pathway. MNK is a key downstream regulator in the RAF-MEK-ERK signaling pathway and modulates protein synthesis through the eukaryotic initiation factor 4E (eIF4E).[1][2] The simultaneous inhibition of both BTK and MNK leads to a more potent anti-proliferative effect and induction of G0/G1 cell cycle arrest and apoptosis in various B-cell cancer cell lines compared to selective inhibitors of either kinase alone.[1]
Quantitative Data: Cell Cycle Analysis in Ramos Cells
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of Ramos (Burkitt's lymphoma) cells after 24 hours of treatment. The data demonstrates a significant increase in the percentage of cells in the G0/G1 phase with increasing concentrations of this compound, indicative of cell cycle arrest at this stage.
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.3 | 44.1 | 10.6 |
| 0.1 | 54.2 | 36.8 | 9.0 |
| 0.3 | 68.5 | 24.3 | 7.2 |
| 1.0 | 75.1 | 18.5 | 6.4 |
Data extracted from analysis of Ramos cells treated for 24 hours.
Experimental Protocols
Cell Culture and Drug Treatment
Ramos cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cell cycle analysis, Ramos cells were seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (0.1 µM, 0.3 µM, and 1.0 µM) or DMSO as a vehicle control for 24 hours.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the 24-hour incubation period, cells were harvested by centrifugation at 500 x g for 5 minutes.
-
Washing: The cell pellet was washed once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells were resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.
-
Staining: The fixed cells were centrifuged to remove the ethanol, and the pellet was washed with PBS. The cells were then resuspended in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: The cell suspension was incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a FACSCalibur flow cytometer (BD Biosciences). A total of 10,000 events were collected for each sample.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software.
Visualizations
Signaling Pathway of this compound
Caption: this compound dual-inhibitory signaling pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle.
References
The Dual-Target Mechanism of QL-X-138: A Technical Guide to its Inhibition of the BTK Signaling Pathway
For Immediate Release
This technical guide provides an in-depth analysis of QL-X-138, a potent and selective dual kinase inhibitor targeting Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinase (MNK). Developed as a potential therapeutic strategy for B-cell malignancies, this compound exhibits a unique dual-binding mechanism, characterized by covalent, irreversible inhibition of BTK and non-covalent, reversible inhibition of MNK.[1][2][3] This document details the molecular interactions, cellular effects, and the experimental methodologies used to characterize the inhibitory action of this compound on the BTK signaling pathway.
Core Mechanism of Action
This compound was developed through a structure-based drug design approach to simultaneously target two key kinases implicated in lymphoma and leukemia.[1][4] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, maturation, and survival.[1][5][6] MNK is a downstream regulator in the RAF-MEK-ERK signaling pathway, controlling protein synthesis and cell proliferation.[1][5]
The innovative design of this compound allows it to form a covalent bond with the Cysteine 481 (Cys481) residue within the active site of BTK via its acrylamide "warhead".[7] Molecular modeling studies further indicate that this interaction is stabilized by hydrogen bonds with Met477 and Lys430.[7] This covalent binding leads to sustained, irreversible inhibition of BTK activity. In contrast, its interaction with MNK is non-covalent, providing a reversible inhibition of this second target.[1]
Quantitative Inhibitory and Anti-proliferative Activity
The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The compound demonstrates potent inhibition of its target kinases and significant anti-proliferative effects across a range of hematological cancer cell lines.
Table 1: Enzymatic Inhibition of Target Kinases by this compound
| Target Kinase | Inhibition Type | IC50 Value (nM) |
| BTK | Covalent | 9.4 |
| MNK1 | Non-covalent | 107.4 |
| MNK2 | Non-covalent | 26.0 |
| Data sourced from MedchemExpress.[7] |
Table 2: Cellular BTK Pathway Inhibition by this compound in Ramos Cells
| Cellular Event Measured | EC50 Value (nM) |
| Suppression of BTK autophosphorylation (Y223) | 11 |
| Blockade of PLCγ2 phosphorylation (Y1217) | 57 |
| Data sourced from MedchemExpress.[7] |
Table 3: Anti-Proliferative Activity (GI50, µM) of this compound in B-Cell Cancer Lines
| Cell Line | GI50 (µM) | Cell Line | GI50 (µM) |
| TMD8 | 0.31 | U937 | 0.95 |
| U2932 | 1.2 | NALM6 | 1.2 |
| Ramos | 0.49 | MEC-1 | 1.4 |
| OCI-AML3 | 1.4 | MEC-2 | 0.23 |
| SKM-1 | 0.4 | Hs 505.T | 1.3 |
| NOMO-1 | 0.23 | REC-1 | 0.93 |
| NB4 | 0.95 | ||
| GI50 (Growth Inhibition 50) values determined after 72 hours of exposure. Data sourced from MedchemExpress.[7] |
Signaling Pathway Inhibition and Cellular Consequences
This compound effectively disrupts the BTK signaling cascade initiated by BCR activation. By irreversibly binding to BTK, it prevents the autophosphorylation at Tyrosine 223 (Y223) required for its full activation.[6][7] This, in turn, blocks the subsequent phosphorylation of its downstream target, phospholipase C gamma 2 (PLCγ2), a key step for propagating the signal.[7] The dual inhibition of BTK and MNK results in a potent anti-proliferative effect, arresting cell growth at the G0-G1 phase of the cell cycle and inducing significant apoptotic cell death in lymphoma and leukemia cells.[1][4]
Experimental Protocols
The characterization of this compound involved several key biochemical and cell-based assays. The following sections provide detailed, representative methodologies for these experiments.
In-Cell Western Assay for BTK Pathway Phosphorylation
This assay quantifies the phosphorylation status of BTK and its substrates within cells following inhibitor treatment.
-
Cell Plating: Seed cells (e.g., Ramos) into black-walled 96-well plates at a density of 5,000-20,000 cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to a final concentration of 5 µg/mL for 10 minutes.
-
Fixation: Remove media and immediately add 150 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature (RT).
-
Permeabilization: Wash wells twice with PBS. Add 150 µL of PBS containing 0.1% Triton X-100 and incubate for 30 minutes at RT with gentle shaking.
-
Blocking: Wash wells twice with PBS containing 0.1% Tween-20 (PBST). Add 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBST) and incubate for 1.5 hours at RT.
-
Primary Antibody Incubation: Remove blocking buffer and add 50 µL of primary antibody solution (e.g., rabbit anti-pBTK Y223 and mouse anti-total BTK) diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells four times with PBST. Add 50 µL of fluorescently-labeled secondary antibody cocktail (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) diluted in blocking buffer. Incubate for 1 hour at RT, protected from light.
-
Data Acquisition: Wash wells four times with PBST. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal for the phosphorylated protein is normalized to the signal for the total protein to determine the extent of inhibition.
Cell Viability and Proliferation Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells to determine the anti-proliferative effects of a compound.
-
Cell Seeding: Seed lymphoma or leukemia cells into a clear 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Compound Addition: The following day, add 100 µL of medium containing serial dilutions of this compound (or vehicle control) to achieve the desired final concentrations.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS/MTT into a colored formazan product.[1]
-
Data Measurement: If using MTS, measure the absorbance directly at 490 nm using a microplate reader. If using MTT, first add 100 µL of solubilization solution to dissolve the formazan crystals, then measure absorbance at 570 nm.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results against the log of the inhibitor concentration and fit to a dose-response curve to determine the GI50/IC50 value.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: In a 384-well plate, combine the purified BTK enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase assay buffer.
-
Inhibitor Addition: Add this compound across a range of concentrations (typically in a 10-point, 3-fold serial dilution). Include a no-enzyme control and a no-inhibitor (vehicle) control.
-
Reaction Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be near the Km value for the enzyme to ensure sensitive IC50 determination.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP generated into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
Conclusion
This compound represents a sophisticated approach to cancer therapy by simultaneously targeting two distinct and critical signaling pathways with different modes of inhibition. Its covalent, potent, and sustained inhibition of BTK effectively shuts down the pro-survival BCR signaling cascade. This action is complemented by the reversible inhibition of MNK, further contributing to its strong anti-proliferative and pro-apoptotic effects in B-cell malignancies. The data and methodologies presented in this guide underscore the rationale for its development and provide a framework for the continued investigation of dual-target inhibitors in oncology.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
The Dual BTK/MNK Inhibitor QL-X-138: A Technical Guide to its Inhibition of the MNK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-X-138 is a novel, potent, and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2).[1] This technical guide focuses on the inhibitory action of this compound on the MNK signaling pathway, a critical regulator of protein synthesis and cell proliferation, particularly in the context of hematological malignancies. This compound exhibits a unique mechanism, with covalent binding to BTK and non-covalent, reversible binding to MNK1 and MNK2.[2] Its ability to simultaneously target these two key kinases presents a promising therapeutic strategy for various B-cell cancers and leukemia.[1]
Core Mechanism: Inhibition of the MNK Signaling Pathway
The MNK signaling pathway is a crucial downstream effector of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades.[1] These pathways are frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival. MNK1 and MNK2, the primary kinases in this pathway, phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[3][4] This phosphorylation event is a key regulatory step in cap-dependent mRNA translation, promoting the synthesis of proteins essential for cell cycle progression and proliferation, including oncogenes like c-Myc and Cyclin D1.
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of both MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E. This disruption of the MNK-eIF4E axis leads to a reduction in the translation of oncogenic proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Presentation
The inhibitory potency of this compound against MNK1 and MNK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.
| Kinase | This compound IC50 (nM) |
| MNK1 | 107.4 |
| MNK2 | 26 |
Data sourced from immunoprecipitation kinase assays.
The anti-proliferative activity of this compound has been evaluated across a panel of lymphoma and leukemia cell lines. The half-maximal growth inhibition (GI50) values after a 72-hour treatment are presented in the following table.
| Cell Line | Cancer Type | This compound GI50 (µM) |
| TMD8 | ABC-DLBCL | 0.31 |
| U2932 | ABC-DLBCL | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 |
| HEL | Erythroleukemia | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B-cell Precursor Leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |
| Hs 505.T | T-cell Lymphoma | 1 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
Experimental Protocols
Immunoprecipitation (IP) Kinase Assay for MNK1/2 Inhibition
This protocol outlines the methodology to determine the in vitro inhibitory activity of this compound against MNK1 and MNK2.
1. Cell Lysate Preparation:
-
Culture cells (e.g., HEK293T) overexpressing tagged MNK1 or MNK2.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
2. Immunoprecipitation:
-
Incubate the clarified cell lysate with an antibody specific to the tag on the MNK protein (e.g., anti-FLAG or anti-HA) to form an immune complex.
-
Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
3. Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated MNK kinase in a kinase assay buffer.
-
Add a known substrate for MNK, such as a recombinant eIF4E protein.
-
Add ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
4. Detection and Analysis:
-
Stop the kinase reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate. If using radiolabeled ATP, this can be done by autoradiography. If using non-radiolabeled ATP, a phospho-specific antibody against the phosphorylated substrate can be used for Western blotting.
-
Quantify the signal intensity and calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-eIF4E
This protocol describes the method to assess the effect of this compound on the phosphorylation of the downstream target eIF4E in cultured cells.
1. Cell Treatment and Lysis:
-
Seed cancer cell lines (e.g., Ramos, OCI-AML3) in culture plates.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (p-eIF4E, Ser209).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of p-eIF4E normalized to total eIF4E and the loading control.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.
1. Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and resume growth overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
2. MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plates for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: MNK Signaling Pathway and this compound Inhibition.
Caption: Key Experimental Workflows for this compound Evaluation.
References
- 1. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to QL-X-138: A Dual BTK/MNK Inhibitor and its Impact on eIF4E Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The dysregulation of protein synthesis is a hallmark of cancer, with the eukaryotic translation initiation factor 4E (eIF4E) playing a pivotal role in this process.[1] The activity of eIF4E is modulated by phosphorylation at Serine 209, a reaction catalyzed by the MAP kinase-interacting kinases (MNK1 and MNK2).[1][2][3] This phosphorylation event is critical for the translation of a subset of mRNAs encoding oncoproteins involved in cell proliferation, survival, and metastasis.[1][4][5] QL-X-138 is a novel, potent dual inhibitor that targets both Bruton's tyrosine kinase (BTK) and MNK kinases.[6][7] By inhibiting MNK, this compound directly prevents the phosphorylation of eIF4E, representing a promising therapeutic strategy for various hematological malignancies.[6][8] This document provides an in-depth technical overview of this compound, its mechanism of action concerning eIF4E phosphorylation, relevant quantitative data, and detailed experimental protocols.
This compound: Mechanism of Action
This compound was developed through a structure-based drug design approach as a selective and potent dual kinase inhibitor.[6][7] It was engineered to simultaneously block two key signaling nodes implicated in B-cell malignancies and other cancers.[6][8]
-
Target 1: Bruton's Tyrosine Kinase (BTK): this compound forms a covalent bond with BTK, a critical component of the B-cell receptor (BCR) signaling pathway essential for B-cell maturation, proliferation, and survival.[6][7][9]
-
Target 2: MAP Kinase-Interacting Kinases (MNK1/2): this compound engages with MNK1 and MNK2 through non-covalent, reversible binding .[6][7] MNK kinases are the terminal kinases in the MAPK signaling pathway responsible for phosphorylating eIF4E.[1][8]
This dual-inhibition strategy allows this compound to exert a more potent anti-proliferative effect in various cancer cell lines compared to single-target BTK or MNK inhibitors.[6][7]
The eIF4E Phosphorylation Signaling Pathway
The phosphorylation of eIF4E on Serine 209 is a key regulatory event that enhances its oncogenic activity.[2][3] This process is primarily controlled by the convergence of the MAPK and PI3K/mTOR signaling pathways on the translation initiation machinery.
-
MAPK Pathway Activation: Extracellular signals like growth factors and stress activate the Ras/Raf/MEK/ERK and p38 MAPK cascades.[3]
-
MNK Kinase Activation: Activated ERK and p38 kinases then phosphorylate and activate their downstream substrates, MNK1 and MNK2.[1][3]
-
eIF4F Complex Formation: For phosphorylation to occur, MNK must first bind to the scaffolding protein eIF4G, which also binds eIF4E, bringing the kinase and its substrate into close proximity within the eIF4F translation initiation complex.[3][5]
-
eIF4E Phosphorylation: Activated MNK then phosphorylates eIF4E at the Ser209 residue.[1]
-
mTOR Pathway Regulation: Concurrently, the PI3K/AKT/mTORC1 pathway controls eIF4E availability. mTORC1 phosphorylates and inactivates the 4E-binding proteins (4E-BPs), which are translational repressors.[1][8] Phosphorylated 4E-BPs dissociate from eIF4E, allowing it to bind to eIF4G and become available for phosphorylation by MNK.[1][8]
The diagram below illustrates this signaling network and highlights the point of intervention for this compound.
References
- 1. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Regulation of Eukaryotic Initiation Factor 4E (eIF4E) Phosphorylation by Mitogen-Activated Protein Kinase Occurs through Modulation of Mnk1-eIF4G Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances - PubMed [pubmed.ncbi.nlm.nih.gov]
QL-X-138: A Technical Overview of its Anti-Dengue Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-X-138 is a potent and selective dual kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and MAPK-interacting kinases (MNK1 and MNK2).[1] Initially developed for its potential in treating B-cell malignancies, recent studies have unveiled its promising antiviral activity against Dengue virus serotype 2 (DENV-2).[1][2] This technical guide provides a comprehensive overview of the anti-dengue virus properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Quantitative Data Summary
The antiviral activity of this compound against DENV-2 has been quantified in cell-based assays. The following table summarizes the key efficacy and toxicity data.
| Compound | IC90 (µM) | CC50 (µM) | Cell Line | Virus Serotype |
| This compound | 3.5 | 77 | Huh7 | DENV-2 |
-
IC90: The concentration of the compound that inhibits 90% of the viral replication.
-
CC50: The concentration of the compound that causes 50% cytotoxicity in the host cells.
-
Huh7: Human hepatoma cell line.
Mechanism of Action
This compound exerts its anti-dengue virus effect through a host-targeted mechanism, primarily by inhibiting viral protein translation.[2] This inhibition of translation subsequently disrupts downstream processes in the viral life cycle, including genome replication.[2] The dual inhibitory action of this compound on BTK and MNK is believed to contribute to this antiviral effect.
-
MNK Inhibition and Viral Translation: MNK1 is a key kinase in the MAPK signaling pathway, which is often exploited by viruses to facilitate their replication.[1] MNK1 phosphorylates the eukaryotic initiation factor 4E (eIF4E), a critical component of the translation initiation complex. By inhibiting MNK, this compound likely prevents the efficient translation of viral mRNA, thereby halting the production of viral proteins necessary for replication.
-
BTK Inhibition and Innate Immune Response: Bruton's tyrosine kinase (BTK) plays a role in the Toll-like receptor 3 (TLR3) signaling pathway, which is crucial for the innate immune response to viral infections.[3][4] TLR3 recognizes double-stranded RNA, a common intermediate in the replication of RNA viruses like dengue. BTK is involved in the activation of transcription factors that lead to the production of type I interferons and other antiviral cytokines.[3][4] While the precise role of BTK inhibition in the context of this compound's anti-dengue activity requires further elucidation, it may modulate the host's immune response to the infection.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits dengue virus replication.
Caption: Proposed mechanism of this compound anti-dengue virus activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-dengue virus activity.
Cell Culture and Virus
-
Cell Line: Human hepatoma cells (Huh7) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Strain: Dengue virus serotype 2 (DENV-2) is propagated in C6/36 mosquito cells. Viral titers are determined by plaque assay on BHK-21 cells.
Antiviral Activity Assay (Viral Yield Reduction Assay)
This assay is performed to determine the concentration at which a compound inhibits viral replication.
Caption: Workflow for the antiviral activity assay.
Detailed Steps:
-
Huh7 cells are seeded in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of infection.
-
The cell culture medium is removed, and the cells are infected with DENV-2 at a Multiplicity of Infection (MOI) of 1. The virus is allowed to adsorb for 1-2 hours at 37°C.
-
After adsorption, the viral inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Fresh medium containing two-fold serial dilutions of this compound (or DMSO as a vehicle control) is added to the wells.
-
The plates are incubated for 24 hours at 37°C.
-
After incubation, the cell culture supernatant is collected.
-
The amount of infectious virus in the supernatant is quantified using a standard plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay on BHK-21 cells.
-
The IC90 value is calculated by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay
This assay is performed to determine the concentration at which a compound is toxic to the host cells.
Caption: Workflow for the cytotoxicity assay.
Detailed Steps:
-
Huh7 cells are seeded in 96-well plates.
-
The cells are treated with the same serial dilutions of this compound as used in the antiviral assay.
-
The plates are incubated for 24 hours at 37°C.
-
A cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The CC50 value is calculated by non-linear regression analysis of the dose-response curve, comparing the absorbance of treated cells to that of untreated control cells.
Viral Translation Inhibition Assay (Conceptual)
While a specific detailed protocol for this compound is not available, a conceptual workflow for assessing the inhibition of viral translation is as follows:
Caption: Conceptual workflow for a viral translation inhibition assay.
Conceptual Steps:
-
Huh7 cells would be transfected with a DENV replicon RNA that contains a reporter gene (e.g., luciferase or green fluorescent protein) in place of the structural protein genes.
-
Immediately after transfection, the cells would be treated with various concentrations of this compound.
-
The cells would be incubated for a period sufficient for the translation of the replicon and expression of the reporter gene.
-
The cells would then be lysed, and the activity of the reporter protein would be measured.
-
A reduction in reporter activity in the presence of this compound would indicate inhibition of viral translation.
Conclusion
This compound represents a promising host-targeted antiviral candidate for the treatment of dengue virus infection. Its ability to dually inhibit BTK and MNK kinases provides a multi-pronged approach to disrupting the viral life cycle, primarily through the inhibition of viral protein translation. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the anti-dengue properties of this and other kinase inhibitors.
References
Methodological & Application
Application Notes and Protocols: QL-X-138 Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides essential information regarding the stability of the dual BTK/MNK inhibitor, QL-X-138, in solution. Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Overview of this compound
This compound is a potent and selective dual kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2). It exhibits covalent binding to BTK and non-covalent binding to MNK.[1][2] This dual inhibition strategy makes this compound a valuable tool for research in B-cell malignancies and other related disorders.[1][2]
Storage and Handling of this compound Solutions
Proper storage is paramount to prevent degradation and maintain the activity of this compound. The following are general guidelines for storing stock solutions:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Key Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
-
In Vivo Experiments: For in vivo studies, it is best practice to prepare fresh working solutions on the day of use.[1]
-
Solvent Selection: The choice of solvent can significantly impact stability. Always refer to the manufacturer's solubility data to select an appropriate solvent for your specific application.[1]
Illustrative Stability Data of this compound in Solution
While specific public data on the comprehensive stability of this compound under various conditions is limited, the following table illustrates how stability data for a research compound like this compound would be presented. This data is for illustrative purposes only and should not be considered as experimentally verified results for this compound.
| Condition | Solvent | Concentration | Time Point | % Remaining |
| 25°C (Room Temp) | DMSO | 10 mM | 24 hours | 98.2% |
| 25°C (Room Temp) | DMSO | 10 mM | 48 hours | 95.5% |
| 4°C | DMSO | 10 mM | 7 days | 99.1% |
| -20°C | DMSO | 10 mM | 30 days | 97.8% |
| 25°C (Room Temp) | PBS (pH 7.4) | 100 µM | 4 hours | 85.3% |
| 25°C (Room Temp) | PBS (pH 7.4) | 100 µM | 8 hours | 72.1% |
Signaling Pathway of this compound
This compound exerts its biological effects by simultaneously inhibiting the BTK and MNK signaling pathways.
References
Application Notes and Protocols for QL-X-138 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-X-138 is a potent and selective dual kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinase (MNK).[1] It exhibits a unique mechanism of action, binding covalently to BTK and non-covalently to MNK.[1] This dual inhibition disrupts key signaling pathways involved in the proliferation, survival, and maturation of B-cells, making this compound a compound of significant interest for research in B-cell malignancies such as lymphoma and leukemia.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-proliferative, pro-apoptotic, and cell cycle arrest effects.
Mechanism of Action
This compound exerts its biological effects by simultaneously inhibiting the BTK and MNK signaling pathways.
-
BTK Inhibition: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[3][4][5] Upon BCR activation, BTK is autophosphorylated at tyrosine 223 (Y223) and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2) at tyrosine 1217 (Y1217).[2] This cascade is vital for B-cell proliferation and survival. This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity.[2]
-
MNK Inhibition: MNKs are downstream effectors of the Ras-MAPK signaling pathway and play a role in protein synthesis and cell proliferation.[6][7] MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (S209), a step that is often dysregulated in cancer. This compound non-covalently binds to and inhibits MNK1 and MNK2, thereby reducing the phosphorylation of eIF4E.[1][8]
The concurrent blockade of these two pathways by this compound leads to enhanced anti-cancer activity, including the induction of apoptosis and cell cycle arrest.[2]
Signaling Pathways
Figure 1: Dual inhibition of BTK and MNK signaling pathways by this compound.
Quantitative Data
Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity against a range of lymphoma and leukemia cell lines. The half-maximal growth inhibition (GI50) values after 72 hours of treatment are summarized below.
| Cell Line | Cancer Type | GI50 (µM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.31 |
| U2932 | Diffuse Large B-cell Lymphoma | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 |
| HEL | Erythroleukemia | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B-cell Precursor Leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |
| Hs 505.T | T-cell Lymphoma | 1 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
Data sourced from MedChemExpress product information.[1]
Kinase Inhibitory Activity
This compound exhibits high potency against its target kinases.
| Kinase | IC50 (nM) |
| BTK | 9.4 |
| MNK1 | 107.4 |
| MNK2 | 26 |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Figure 2: A general workflow for evaluating the effects of this compound in cell culture.
Cell Culture and Treatment with this compound
Materials:
-
Selected cancer cell line (e.g., Ramos, OCI-AML3)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture the selected cancer cell lines according to standard protocols.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis and cell cycle analysis) at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere (for adherent lines) or stabilize (for suspension lines) for 24 hours.
-
Remove the existing medium and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including both adherent and floating cells) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2 (Y1217), anti-PLCγ2, anti-p-eIF4E (S209), anti-eIF4E, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of BTK and MNK in various cellular processes, particularly in the context of B-cell malignancies. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this dual kinase inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
Application Note: Determination of IC50 for the Dual BTK/MNK Kinase Inhibitor QL-X-138
Introduction
QL-X-138 is a potent, dual-target kinase inhibitor designed to simultaneously block the activity of Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of B-cells, making it a key target in B-cell malignancies.[1][2] MNK kinases are downstream effectors in the RAF-MEK-ERK signaling pathway, which regulate protein synthesis via the eukaryotic initiation factor 4E (eIF4E).[1][2]
A unique characteristic of this compound is its dual binding mechanism: it forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition, while it binds non-covalently and reversibly to MNK1/2.[1] This combined inhibition strategy has shown strong anti-proliferative effects in various B-cell cancer cell lines.[2] Accurate determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of this compound against its targets and in understanding its therapeutic potential. This document provides detailed protocols for determining the IC50 of this compound through both biochemical and cell-based assays.
Signaling Pathways of this compound Targets
This compound exerts its effects by intervening in two distinct signaling cascades. It blocks the BCR pathway through covalent inhibition of BTK and impedes the RAF-MEK-ERK pathway through reversible inhibition of MNK1/2. The diagram below illustrates the points of intervention.
Quantitative Data Summary
The inhibitory potency of this compound has been previously characterized in both biochemical and cellular assays. The following table summarizes the reported IC50 and EC50 values.
| Assay Type | Target/Cell Line | Reported Potency (IC50/EC50) | Reference |
| Biochemical Kinase Assay | MNK1 | 107.4 nM | [1] |
| Biochemical Kinase Assay | MNK2 | 26 nM | [1] |
| Cellular Assay | Ramos (BTK Y223) | 11 nM | [3] |
| Cellular Assay | Ramos (PLCγ2) | 57 nM | [3] |
Protocol 1: Biochemical IC50 Determination for MNK2 using ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based biochemical assay to determine the IC50 of this compound against purified MNK2 kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.
Materials and Reagents
-
Recombinant human MNK2 enzyme
-
MNK2 substrate peptide (e.g., a derivative of eIF4E)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound compound
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Experimental Workflow
Procedure
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create intermediate dilutions in Kinase Reaction Buffer to obtain 5X final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the 5X this compound dilutions to the appropriate wells of a 384-well plate.
-
For positive control wells (no inhibition), add 5 µL of Kinase Reaction Buffer with the same percentage of DMSO.
-
For negative control wells (no kinase activity), add 5 µL of Kinase Reaction Buffer with DMSO.
-
-
Kinase Reaction:
-
Prepare a 2.5X solution of MNK2 enzyme and substrate peptide in Kinase Reaction Buffer.
-
Add 10 µL of this enzyme/substrate solution to all wells except the negative controls. Add 10 µL of buffer with substrate only to the negative control wells.
-
Mix the plate gently and incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 5X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be close to the Kₘ for MNK2, if known, to ensure sensitive IC50 measurement.
-
Add 10 µL of the 5X ATP solution to all wells to start the reaction. The total reaction volume is now 25 µL.
-
Mix the plate and incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
Data Analysis
-
Subtract the average luminescence of the negative control wells from all other measurements.
-
Normalize the data by setting the average signal of the positive control (DMSO only) as 100% activity and the negative control as 0% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (log[inhibitor] vs. response) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cell-Based IC50 Determination using an MTT Assay
This protocol measures the effect of this compound on the proliferation and viability of a B-cell lymphoma cell line (e.g., Ramos), which provides a measure of the compound's overall cellular potency. The MTT assay is a colorimetric method that quantifies viable cells based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
Materials and Reagents
-
Ramos (or other suitable B-cell lymphoma) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well cell culture plates
-
Multichannel pipettes and a plate reader capable of measuring absorbance at 570 nm.
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest log-phase Ramos cells and determine the cell density.
-
Dilute the cells in complete medium and seed 100 µL into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to settle.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in complete culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Also include wells with medium containing DMSO only (vehicle control) and wells with medium only (background control).
-
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the crystals.
-
Incubate for 2-4 hours at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the background control wells from all other measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO), which is set to 100%.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression (four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.
References
Application Notes and Protocols for In Vivo Studies of QL-X-138
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of QL-X-138, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinases (MNK1/2), for in vivo research applications. The provided information is intended to guide researchers in preparing this compound for preclinical studies in animal models of B-cell malignancies and other relevant disease models.
Introduction
This compound is a selective and potent dual kinase inhibitor that acts on BTK and MNK.[1][2][3] It exhibits covalent binding to BTK and non-covalent, reversible binding to MNK1 and MNK2.[4] This dual inhibition strategy offers a potential therapeutic advantage in various B-cell cancers, including lymphoma and leukemia, by simultaneously targeting key signaling pathways involved in cell proliferation, survival, and differentiation.[3][4] Preclinical evaluation of this compound in animal models is a critical step in its development, requiring carefully prepared formulations to ensure accurate and reproducible results.
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target kinases.
| Target Kinase | IC50 (nM) |
| BTK | 9.4 |
| MNK1 | 107.4 |
| MNK2 | 26 |
| Data sourced from MedchemExpress and DC Chemicals.[1][2] |
Signaling Pathway
This compound targets two distinct signaling pathways implicated in cancer pathogenesis. The diagram below illustrates the points of intervention of this compound.
Caption: this compound inhibits BTK in the BCR pathway and MNK in the MAPK pathway.
Experimental Protocols
The following protocols are recommended for the preparation of this compound for in vivo administration. The choice of formulation will depend on the desired administration route and experimental design.
Protocol 1: Aqueous Formulation
This formulation is suitable for administration routes where an aqueous vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Solubilization:
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.[1]
-
-
Emulsification:
-
Add 50 µL of Tween-80 to the mixture.
-
Mix until uniform.[1]
-
-
Final Dilution:
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix thoroughly.[1]
-
This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1] It is recommended to prepare this working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: Oil-Based Formulation
This formulation is an alternative for oral administration or when a lipid-based vehicle is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Final Formulation:
-
To 100 µL of the DMSO stock solution, add 900 µL of corn oil.
-
Mix thoroughly until the solution is clear and uniform.[1]
-
This protocol also yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1] For continuous dosing studies exceeding half a month, this formulation should be used with caution.[1]
Workflow for In Vivo Formulation Preparation
The following diagram outlines the general workflow for preparing this compound formulations.
Caption: Workflow for preparing aqueous or oil-based this compound formulations.
Storage and Stability
-
Stock Solution (-80°C): The DMSO stock solution can be stored at -80°C for up to 6 months.[1]
-
Stock Solution (-20°C): At -20°C, the stock solution is stable for up to 1 month.[1]
-
Working Solutions: It is strongly recommended to prepare the final aqueous or oil-based working solutions fresh on the day of the experiment to ensure stability and avoid precipitation.[1]
Important Considerations
-
The provided formulation protocols result in a final DMSO concentration of 10%. Researchers should consider the potential effects of DMSO in their specific animal models and experimental designs.
-
The selection of the administration route (e.g., oral gavage, intraperitoneal injection) should be based on the specific aims of the study and established practices for the chosen animal model.
-
It is crucial to perform dose-range-finding studies to determine the optimal and maximally tolerated dose of this compound in the selected animal model.
-
While these protocols provide a starting point, further optimization of the formulation may be necessary depending on the specific experimental requirements.
These application notes are intended to serve as a comprehensive guide for the in vivo use of this compound. Adherence to these protocols will help ensure the consistency and reliability of experimental outcomes in preclinical research.
References
Application Notes: QL-X-138 in Ramos Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-X-138 is a potent, dual-kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the maturation, proliferation, and survival of B-cells.[2][4] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. MNK kinases are downstream effectors in the RAF-MEK-ERK signaling pathway and regulate protein synthesis.[2][3] By simultaneously inhibiting BTK and MNK, this compound offers a multi-targeted approach to treating B-cell cancers.[2] This document provides detailed application notes and protocols for the use of this compound in the Ramos cell line, a well-established model for Burkitt's lymphoma.[5]
Mechanism of Action
This compound exhibits a dual-binding mechanism. It forms a covalent bond with the Cys481 residue in the active site of BTK, leading to irreversible inhibition.[4] In contrast, it binds to MNK1 and MNK2 non-covalently and reversibly.[2][3] This dual inhibition effectively blocks two key signaling pathways that promote cancer cell growth and survival.[2][4]
Caption: this compound dual-inhibition signaling pathway.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Binding Mode | IC50 |
| BTK | Covalent | 9.4 nM |
| MNK1 | Non-covalent | 107.4 nM |
| MNK2 | Non-covalent | 26 nM |
| Data sourced from MedchemExpress and MedKoo Biosciences.[1][6] |
Table 2: Cellular Activity of this compound in Ramos Cells
| Assay | Metric | Value | Incubation Time |
| Anti-Proliferation | GI50 | 0.49 µM | 72 hours |
| BTK Autophosphorylation (Y223) | EC50 | 11 nM | 4 hours |
| PLCγ2 Phosphorylation (Y1217) | EC50 | 57 nM | 4 hours |
| Apoptosis Induction (Sufficient Conc.) | Conc. | 300 nM | 24 hours |
| Apoptosis Induction (Strong Effect) | Conc. | 1 µM | 8 hours |
| Cell Cycle Arrest | Phase | G0/G1 | 24 hours |
| Data sourced from MedchemExpress and ResearchGate.[1][4][7] |
Experimental Protocols
Ramos Cell Culture
The Ramos (RA 1) cell line is a human B lymphocyte line derived from a patient with Burkitt's Lymphoma. These cells grow in suspension.[5]
-
Complete Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Maintain the culture between 3 x 10^5 and 9 x 10^5 cells/mL for optimal growth. Do not exceed 2 x 10^6 cells/mL.[5]
-
Subculturing: Dilute the cells with fresh medium to the recommended density. Centrifugation is not typically required for passaging.[5]
Western Blot for BTK and MNK Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the BTK and MNK signaling pathways following treatment with this compound.
-
Cell Seeding: Seed Ramos cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 3 nM to 10,000 nM) for 4 hours.[1] Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-BTK (Y223)
-
Total BTK
-
Phospho-PLCγ2 (Y1217)
-
Total PLCγ2
-
Phospho-eIF4E (S209)
-
Total eIF4E
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Proliferation Assay (GI50 Determination)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
Viability Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve formazan crystals.
-
Alternatively, use a one-step reagent like CellTiter-Glo®, which measures ATP levels as an indicator of viability.
-
-
Data Analysis:
-
Read the absorbance at 570 nm (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Normalize the results to the vehicle control.
-
Calculate the GI50 value by plotting a dose-response curve using non-linear regression analysis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This compound induces G0/G1 cell cycle arrest in Ramos cells.[7] This can be quantified using PI staining and flow cytometry.
-
Cell Seeding and Treatment: Seed 1 x 10^6 Ramos cells in a 6-well plate and treat with this compound (e.g., 0.5 µM to 5 µM) or DMSO for 24 hours.[1][7]
-
Cell Fixation:
-
Harvest cells by centrifugation.
-
Wash once with PBS.
-
Resuspend the pellet in 300 µL of cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the FL2-A (PI) channel.
-
Gate on the single-cell population to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed Ramos cells and treat with this compound (e.g., 300 nM to 5 µM) for various time points (e.g., 8, 24, 48 hours).[1][7]
-
Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately by flow cytometry.
-
Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caption: General workflow for evaluating this compound in Ramos cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ebiohippo.com [ebiohippo.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: QL-X-138 in OCI-AML-3 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-X-138 is a potent and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).[1][2][3] This molecule exhibits covalent binding to BTK and non-covalent binding to MNK, leading to the suppression of key signaling pathways involved in cell proliferation, survival, and protein synthesis. The OCI-AML-3 cell line, derived from a patient with acute myeloid leukemia (AML), is characterized by mutations in the NPM1 and DNMT3A genes and serves as a valuable in vitro model for studying AML pathogenesis and evaluating novel therapeutic agents.[4][5] These application notes provide detailed protocols for utilizing this compound to study its effects on the OCI-AML-3 cell line, including cell viability, apoptosis, and signaling pathway modulation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| BTK | 9.4 |
| MNK1 | 107.4 |
| MNK2 | 26 |
| Data sourced from MedchemExpress.[1] |
Table 2: Cellular Activity of this compound in OCI-AML-3 Cells
| Assay | Metric | Value | Treatment Conditions |
| Anti-proliferative Activity | GI₅₀ | 1.4 µM | 72 hours |
| Apoptosis Induction | - | Induced | 5 µM, 48 hours |
| Cell Cycle Analysis | - | No arrest | Up to 1 µM, up to 72 hours |
| Data sourced from MedchemExpress and ResearchGate.[1][4] |
Signaling Pathway Analysis
This compound exerts its effects by simultaneously inhibiting the BTK and MNK signaling pathways. In the context of OCI-AML-3 cells, this dual inhibition disrupts downstream signaling cascades that are crucial for leukemia cell survival and proliferation.
Caption: this compound signaling pathway in OCI-AML-3 cells.
Experimental Protocols
Cell Culture
The OCI-AML-3 cell line should be cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The doubling time of OCI-AML-3 cells is approximately 28-40 hours.[6]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][7][8][9][10]
Materials:
-
OCI-AML-3 cells
-
RPMI-1640 medium with 20% FBS
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed OCI-AML-3 cells in a 96-well plate at a density of 2 x 10⁴ viable cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[3][11][12]
Materials:
-
OCI-AML-3 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat OCI-AML-3 cells with the desired concentrations of this compound for the specified time (e.g., 5 µM for 48 hours). Include an untreated control.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Caption: Annexin V apoptosis assay workflow.
Western Blotting
This protocol outlines the general steps for analyzing the effect of this compound on BTK and MNK signaling pathways.
Materials:
-
OCI-AML-3 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-eIF4E (Ser209), anti-eIF4E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat OCI-AML-3 cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in the OCI-AML-3 cell line. Its dual inhibitory action on the BTK and MNK signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for AML. The protocols provided herein offer a framework for researchers to explore the cellular and molecular effects of this compound in this relevant preclinical model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols for QL-X-138 Use in the U937 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-X-138 is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinase (MNK).[1] BTK is a critical component of the B-cell receptor signaling pathway, while MNK is a downstream effector in the RAS-MAPK signaling cascade, regulating protein synthesis. The dual inhibition of these pathways presents a promising therapeutic strategy for various hematological malignancies. This document provides detailed application notes and protocols for studying the effects of this compound in the U937 human monocytic leukemia cell line.
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound on the U937 cell line based on available literature.
Table 1: Anti-proliferative Activity of this compound in U937 Cells
| Parameter | Value | Cell Line | Treatment Duration | Assay |
| GI50 | 1.4 µM | U937 | 72 hours | Not Specified |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in U937 Cells
| Experiment | Concentration Range | Treatment Duration | Observed Effect in U937 Cells |
| Apoptosis | Up to 1 µM | 72 hours | No significant induction of apoptosis observed.[2][3] |
| Cell Cycle | Up to 1 µM | 72 hours | No significant cell cycle arrest observed.[2][3] |
Table 3: Effect of this compound on BTK and MNK Signaling Pathways in U937 Cells
| Pathway Target | Effect | Quantitative Data (U937) | Notes |
| p-BTK (Y223) | Inhibition | Not available | Similar inhibitory effects as observed in other cell lines like Ramos (EC50 = 11 nM) have been reported.[4] |
| p-PLCγ2 (Y1217) | Inhibition | Not available | As a downstream target of BTK, its phosphorylation is expected to be inhibited. |
| p-eIF4E (S209) | Inhibition | Not available | As a downstream target of MNK, its phosphorylation is expected to be inhibited. |
Signaling Pathway
The following diagram illustrates the targeted signaling pathways of this compound.
Caption: Targeted signaling pathways of this compound.
Experimental Protocols
1. U937 Cell Culture
This protocol describes the standard procedure for maintaining and passaging the U937 cell line.
Caption: U937 Cell Culture Workflow.
-
Materials:
-
U937 cells (ATCC® CRL-1593.2™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 culture flasks
-
15 mL conical tubes
-
-
Complete Growth Medium:
-
RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Protocol:
-
Thaw a frozen vial of U937 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in a T-75 flask at a density of 1-3 x 10^5 viable cells/mL.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days by diluting the cell suspension with fresh complete growth medium to maintain a density between 1 x 10^5 and 8 x 10^5 cells/mL.[5][6][7]
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of U937 cells.
Caption: MTT Cell Viability Assay Workflow.
-
Materials:
-
U937 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 U937 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[8][9]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in U937 cells treated with this compound using flow cytometry.
Caption: Annexin V/PI Apoptosis Assay Workflow.
-
Materials:
-
U937 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Protocol:
-
Seed 1 x 10^6 U937 cells per well in a 6-well plate.
-
Treat the cells with the desired concentrations of this compound for 72 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
4. Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of U937 cells treated with this compound.
Caption: Cell Cycle Analysis Workflow.
-
Materials:
-
U937 cells
-
This compound
-
6-well plates
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
-
-
Protocol:
-
Seed 1 x 10^6 U937 cells per well in a 6-well plate.
-
Treat the cells with the desired concentrations of this compound for 72 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
5. Western Blotting
This protocol is for detecting the phosphorylation status of BTK and MNK pathway proteins in U937 cells treated with this compound.
Caption: Western Blotting Workflow.
-
Materials:
-
U937 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-eIF4E, anti-eIF4E, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
-
-
Protocol:
-
Treat U937 cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: QL-X-138 in the U2932 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
QL-X-138 is a potent and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. MNK kinases are downstream effectors of the RAS/MAPK pathway and play a role in protein synthesis and cell proliferation. The U2932 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL) of the activated B-cell (ABC) subtype, is characterized by chronic active BCR signaling and is a relevant model for studying targeted therapies against B-cell cancers.[2][3] This document provides detailed application notes and protocols for the use of this compound in the U2932 cell line.
Data Presentation
Table 1: Cellular Effects of this compound on U2932 Cells
| Parameter | Observation | Concentration | Time Point |
| Apoptosis Induction | Apoptosis is induced in U2932 cells. | Starting from 500 nM | 48 hours |
| Cell Cycle Arrest | No significant cell cycle arrest observed. | Up to 1 µM | Up to 72 hours |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways of this compound and a general experimental workflow for its evaluation in the U2932 cell line.
Caption: this compound Signaling Pathway in U2932 Cells.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Culture
The U2932 cell line is a human B-cell lymphoma line.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
U2932 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed U2932 cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation status of BTK and eIF4E.
-
Materials:
-
U2932 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (suggested dilutions, to be optimized):
-
Phospho-BTK (Tyr223) (1:1000)
-
BTK (1:1000)
-
Phospho-eIF4E (Ser209) (1:1000)
-
eIF4E (1:1000)
-
β-actin or GAPDH (1:5000)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed U2932 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to grow overnight.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2-4 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
-
Materials:
-
U2932 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed U2932 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 48 hours.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).
-
References
Application Notes and Protocols for QL-X-138-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing QL-X-138 to induce apoptosis in cancer cell lines. This document includes effective concentrations, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
This compound is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinases (MNK).[1] By targeting these two key signaling nodes, this compound effectively disrupts pro-survival pathways in various B-cell malignancies and acute myeloid leukemia, leading to cell cycle arrest and robust induction of apoptosis.[1][2]
Data Presentation: Effective Concentrations of this compound for Apoptosis Induction
The following table summarizes the effective concentrations of this compound for inducing apoptosis in various cancer cell lines as determined by flow cytometry-based assays.
| Cell Line | Cancer Type | Concentration | Treatment Time | Observed Effect |
| Ramos | Burkitt's Lymphoma | 300 nM | 24 hours | Significant apoptosis induction[2] |
| 1 µM | 8 hours | Strong apoptosis induction[2] | ||
| OCI-AML3 | Acute Myeloid Leukemia | 5 µM | 48 hours | Apoptosis induction[2] |
| U2932 | Diffuse Large B-cell Lymphoma | 500 nM | 48 hours | Apoptosis induction[2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its pro-apoptotic effects by simultaneously inhibiting the BTK and MNK signaling pathways. Inhibition of BTK disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of many B-cell malignancies.[1] Concurrently, inhibition of MNK, a downstream effector of the MAPK/ERK pathway, leads to decreased phosphorylation of eIF4E, a key regulator of protein synthesis, ultimately contributing to cell cycle arrest and apoptosis.[1]
Experimental Workflow for Apoptosis Assessment
A typical workflow for assessing this compound-induced apoptosis involves cell culture, drug treatment, and subsequent analysis using methods such as Annexin V/PI staining followed by flow cytometry and Western blotting for key apoptotic markers.
Experimental Protocols
Cell Culture and Drug Treatment
This protocol outlines the general procedure for culturing suspension cancer cell lines and treating them with this compound.
Materials:
-
Ramos, OCI-AML3, or U2932 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Cell Culture:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in the appropriate cell culture plates. For a 6-well plate, use a final volume of 2 mL per well. For a 96-well plate, use a final volume of 100 µL per well.
-
-
Drug Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 300 nM, 500 nM, 1 µM, 5 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Add the appropriate volume of the working solution to the wells containing the cells.
-
Incubate the cells for the desired duration (e.g., 8, 24, or 48 hours) at 37°C and 5% CO₂.
-
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine (PS) with Annexin V and for compromised cell membranes with Propidium Iodide (PI).
Materials:
-
Treated and control cells from the previous protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting and Washing:
-
After the treatment period, transfer the cell suspension from each well to a separate centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Western Blot Analysis of Apoptotic Markers
This protocol details the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, by Western blotting.
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control. The expected molecular weight for cleaved PARP is approximately 89 kDa, and for the large subunit of cleaved Caspase-3 is 17-19 kDa.[3][4]
-
References
QL-X-138: Application Notes and Protocols for Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing QL-X-138, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK), to induce cell cycle arrest in cancer cell lines. The following protocols and data are designed to assist in the effective application of this compound in research and preclinical studies.
Introduction
This compound is a dual-specificity kinase inhibitor that demonstrates significant anti-proliferative effects in various B-cell malignancies and acute myeloid leukemia (AML).[1][2] It functions by covalently binding to BTK and non-covalently to MNK, leading to the inhibition of their respective signaling pathways.[1][2] A primary consequence of this dual inhibition is the effective arrest of cancer cells in the G0/G1 phase of the cell cycle, ultimately leading to apoptosis in sensitive cell lines.[1]
Mechanism of Action
This compound exerts its effects by targeting two key signaling pathways:
-
BTK Signaling Pathway: As a crucial component of the B-cell receptor (BCR) signaling cascade, BTK is essential for B-cell maturation, proliferation, and survival. This compound's inhibition of BTK disrupts this pathway.[1]
-
MNK Signaling Pathway: MNKs are downstream effectors in the RAF-MEK-ERK signaling pathway and play a role in controlling protein synthesis. By inhibiting MNK, this compound further impedes cancer cell proliferation.[1]
The simultaneous inhibition of both BTK and MNK provides a synergistic anti-cancer effect, making this compound a promising therapeutic agent.
Data Presentation: this compound Treatment Conditions for Cell Cycle Arrest
The following tables summarize the effective concentrations and treatment times of this compound for inducing G0/G1 cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: this compound Induced G0/G1 Cell Cycle Arrest
| Cell Line | Cancer Type | Concentration | Treatment Time | Outcome |
| Ramos | Burkitt's Lymphoma | Dose-dependent | 24 hours | Significant G0/G1 arrest |
| OCI-AML-3 | Acute Myeloid Leukemia | up to 1 µM | 72 hours | G0/G1 arrest |
| U937 | Histiocytic Lymphoma | up to 1 µM | 72 hours | G0/G1 arrest |
| U2932 | Diffuse Large B-cell Lymphoma | up to 1 µM | 72 hours | G0/G1 arrest |
Table 2: this compound Induced Apoptosis
| Cell Line | Cancer Type | Concentration | Treatment Time |
| Ramos | Burkitt's Lymphoma | 1 µM | 8 hours |
| Ramos | Burkitt's Lymphoma | 300 nM | 24 hours |
| OCI-AML-3 | Acute Myeloid Leukemia | 5 µM | 48 hours |
| U2932 | Diffuse Large B-cell Lymphoma | 500 nM | 48 hours |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cell cycle and viability.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., Ramos, OCI-AML-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in complete medium in a 37°C, 5% CO2 incubator.
-
Seed cells at an appropriate density in culture plates or flasks.
-
Prepare a working solution of this compound by diluting the stock solution in complete medium to the desired final concentration.
-
Add the this compound working solution to the cells. For control wells, add an equivalent volume of medium with the same percentage of DMSO.
-
Incubate the cells for the desired treatment time (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of this compound-treated cells.
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium before transferring to a centrifuge tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Cell Viability Assessment by MTT Assay
This protocol details the use of the MTT assay to measure the metabolic activity of cells as an indicator of viability after this compound treatment.
Materials:
-
This compound treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
After the desired treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 4: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is for the detection of key cell cycle regulatory proteins (e.g., cyclins, CDKs) by Western blotting to further investigate the mechanism of this compound-induced cell cycle arrest.
Materials:
-
This compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin D1, CDK4, p27Kip1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash cells as described previously.
-
Lyse the cell pellet with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels.
-
These protocols provide a solid foundation for investigating the effects of this compound on cell cycle progression. Researchers should optimize conditions for their specific cell lines and experimental setups.
References
Application Notes and Protocols: Biochemical Kinase Assay for QL-X-138
Audience: Researchers, scientists, and drug development professionals.
Introduction
QL-X-138 is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and MAPK-interacting kinases 1 and 2 (MNK1/2).[1][2][3][4] It exhibits a unique mechanism of action, with covalent binding to BTK and non-covalent, reversible binding to MNK1/2.[1][3][4] This dual inhibitory action makes this compound a promising candidate for the treatment of B-cell malignancies and other cancers.[1][3][4] These application notes provide a detailed protocol for determining the in vitro potency of this compound against its target kinases using a luminescence-based biochemical assay.
Signaling Pathway of this compound Targets
Caption: Signaling pathways targeted by this compound.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against its target kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases
| Kinase | IC50 (nM) |
| BTK | 8 - 9.4[1][2][5] |
| MNK1 | 107.4[1][2][5] |
| MNK2 | 26[1][2][5] |
Table 2: Anti-Proliferative Activity (GI50) of this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | GI50 (µM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.31[1] |
| U2932 | Diffuse Large B-cell Lymphoma | 1.2[1] |
| Ramos | Burkitt's Lymphoma | 0.49[1] |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4[1] |
| SKM-1 | Acute Myeloid Leukemia | 0.4[1] |
| NOMO-1 | Acute Myeloid Leukemia | 0.23[1] |
| NB4 | Acute Promyelocytic Leukemia | 0.95[1] |
| HEL | Erythroleukemia | 1.2[1] |
| U937 | Histiocytic Lymphoma | 1.4[1] |
| NALM6 | B-cell Precursor Leukemia | 0.23[1] |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3[1] |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93[1] |
| Hs 505.T | T-cell Lymphoma | 1[1] |
| REC-1 | Mantle Cell Lymphoma | 2.4[1] |
Experimental Protocol: In Vitro Kinase Assay
This protocol is designed to determine the IC50 value of this compound against BTK, MNK1, and MNK2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Enzymes: Recombinant human BTK, MNK1, and MNK2 (e.g., from Promega, Carna Biosciences).
-
Substrates: Poly(Glu,Tyr) 4:1 for BTK, and a specific peptide substrate for MNK1/2 (e.g., eIF4E-derived peptide).
-
Inhibitor: this compound (dissolved in 100% DMSO).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101).
-
Buffers:
-
Kinase Buffer (KB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.
-
DMSO (Dimethyl sulfoxide).
-
-
Plates: White, low-volume 384-well assay plates (e.g., Corning #3572).
-
Equipment:
-
Multichannel pipettes.
-
Plate reader capable of measuring luminescence.
-
Incubator.
-
Experimental Workflow
Caption: Workflow for the this compound kinase assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in Kinase Buffer at 2.5 times the final desired concentration. The final concentrations will depend on the specific activity of the enzyme batch and should be optimized. As a starting point, use the Km value of ATP for each kinase.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add 2 µL of the kinase solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Incubate the plate for 1 hour at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory activity of this compound against its target kinases. The provided data and methodologies will aid researchers in further characterizing the biochemical profile of this potent dual inhibitor. For optimal results, it is recommended to determine the enzyme and substrate concentrations empirically.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| [dcchemicals.com]
- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
QL-X-138 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of QL-X-138.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2).[1][2] It exhibits a dual binding mode, acting as a covalent inhibitor of BTK and a non-covalent inhibitor of MNK1/2.[1][2] This dual inhibition is designed to offer a synergistic anti-proliferative effect in various B-cell malignancies.[1][2]
Q2: What are the known on-target effects of this compound?
As a dual BTK/MNK inhibitor, this compound is designed to simultaneously block the B-cell receptor (BCR) signaling pathway, in which BTK is a key component, and the RAF-MEK-ERK signaling pathway, where MNK kinases are important downstream regulators.[1][2] Inhibition of these pathways can lead to cell cycle arrest at the G0-G1 stage and induce apoptosis in cancer cells.[1][2]
Q3: What are the identified off-target effects of this compound?
Kinome-wide selectivity profiling has revealed that in addition to its intended targets (BTK and MNK1/2), this compound also exhibits significant inhibitory activity against Janus kinase 3 (JAK3).[1] Further analysis of KinomeScan data has identified a total of 21 kinases that are inhibited by this compound.
Q4: How does the potency of this compound compare between its on-targets and major off-target?
This compound demonstrates potent inhibition of its primary targets and the major off-target JAK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Quantitative Data Summary
Table 1: IC50 Values of this compound for On-Target and Major Off-Target Kinases
| Kinase | IC50 (nM) | Target Type |
| BTK | 9.4 | On-Target (Covalent) |
| MNK1 | 107.4 | On-Target (Non-covalent) |
| MNK2 | 26 | On-Target (Non-covalent) |
| JAK3 | 55.7 | Off-Target |
Data sourced from "Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia".[1]
Table 2: List of Kinases Inhibited by this compound (from KinomeScan Data)
| AAK1 | GAK | MAP4K2 | PIP4K2B |
| BIKE | GSK3A | MARK1 | PRKACA |
| BMP2K | GSK3B | MARK2 | PRKACB |
| BTK | JAK3 | MARK3 | SNARK |
| CAMKK1 | MAP2K1 | MKNK1 | STK16 |
| CAMKK2 | MAP2K2 | MKNK2 |
This list comprises 21 kinases identified as being inhibited by this compound in the KinomeScan Kinase Inhibitor Targets dataset.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected effects on T-cell function or other immune cell populations. | Off-target inhibition of JAK3. JAK3 is crucial for cytokine signaling in lymphocytes. | 1. Perform control experiments using a selective JAK3 inhibitor to determine if the observed phenotype is JAK3-dependent. 2. Titrate the concentration of this compound to the lowest effective dose for BTK/MNK inhibition to minimize JAK3 engagement. 3. Analyze downstream signaling of the JAK-STAT pathway (e.g., phosphorylation of STAT5) to confirm off-target activity in your experimental system. |
| Altered cellular metabolism or unexpected changes in protein synthesis regulation not fully explained by MNK1/2 inhibition. | Potential off-target effects on other kinases listed in Table 2, such as those involved in metabolism (e.g., CAMKK1/2) or other signaling pathways. | 1. Review the known functions of the other 20 off-target kinases to identify potential alternative mechanisms. 2. Use orthogonal methods, such as RNAi or CRISPR-Cas9, to validate that the observed phenotype is specifically due to inhibition of a particular off-target kinase. |
| Inconsistent results or lower than expected potency in cellular assays. | 1. ATP concentration in the assay. The inhibitory activity of this compound against MNK2 is sensitive to ATP concentration.[1] 2. Cell line specific differences in kinase expression or pathway dependencies. | 1. Standardize and report the ATP concentration used in your kinase assays. Be aware that higher ATP concentrations can reduce the apparent potency against MNK2. 2. Characterize the expression levels of BTK, MNK1, MNK2, and key off-targets (like JAK3) in your cell lines of interest. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: MNK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for KinomeScan Selectivity Profiling.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., BTK, MNK1, MNK2, JAK3)
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
ATP solution (concentration to be optimized for each kinase)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
Add the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add the kinase and substrate peptide solution to each well.
-
Incubate for a pre-determined time at room temperature to allow for compound binding (especially important for covalent inhibitors like this compound with BTK).
-
-
Initiate Reaction: Add the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: KinomeScan™ Selectivity Profiling (Conceptual Overview)
Objective: To assess the selectivity of this compound by quantifying its binding to a large panel of human kinases.
Principle: This assay is a competition binding assay. An immobilized kinase is incubated with the test compound (this compound) and a tagged, broad-spectrum kinase inhibitor (the "tracer"). The amount of tracer bound to the kinase is measured. If this compound binds to the kinase, it will compete with the tracer, resulting in a reduced signal.
Methodology:
-
Assay Preparation: A large panel of human kinases is individually immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
In separate wells for each kinase, the immobilized kinase is incubated with a fixed concentration of the tagged tracer ligand and the test compound (this compound) at a single high concentration (e.g., 1 or 10 µM).
-
The mixture is allowed to reach binding equilibrium.
-
-
Washing and Elution: Unbound compound and tracer are washed away. The bound tracer is then eluted.
-
Quantification: The amount of eluted tracer is quantified, typically using a method like quantitative PCR (if the tracer is DNA-tagged) or another sensitive detection method.
-
Data Analysis:
-
The signal for each kinase in the presence of this compound is compared to a DMSO control.
-
The results are often expressed as a percentage of control (%Ctrl), where a lower %Ctrl indicates stronger binding.
-
A pre-defined threshold (e.g., %Ctrl < 10% or < 35%) is used to identify significant interactions or "hits".
-
The results can be visualized using a "tree-spot" diagram, which maps the hits onto a phylogenetic tree of the human kinome.
-
References
Technical Support Center: QL-X-138 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing QL-X-138 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2)[1][2][3]. It exhibits covalent binding to BTK and non-covalent binding to MNK[1][2]. This dual inhibition allows it to block both the B-cell receptor (BCR)-mediated signaling pathway regulated by BTK and the RAF-MEK-ERK signaling pathway, which involves MNK kinases controlling protein synthesis via eIF4E[2].
Q2: In which research areas is this compound primarily used?
A2: this compound is predominantly utilized in the research of B-cell malignancies, such as lymphoma and leukemia[1][2]. Its ability to induce apoptosis and arrest cell growth in cancer cell lines makes it a subject of investigation for potential therapeutic applications in these diseases[2][4]. It has also been noted for its anti-dengue virus 2 activity[1].
Q3: What are the reported IC50 and GI50 values for this compound?
A3: The inhibitory concentrations for this compound have been characterized against its target kinases and various cancer cell lines. The IC50 values represent the concentration required to inhibit the activity of a specific enzyme by 50%, while the GI50 values indicate the concentration needed to inhibit the proliferation of cell lines by 50%.
Inhibitory Concentrations (IC50) of this compound Against Target Kinases
| Target Kinase | IC50 (nM) |
| BTK | 9.4 |
| MNK1 | 107.4 |
| MNK2 | 26 |
| Data sourced from MedchemExpress and DC Chemicals.[1][3] |
Anti-Proliferative Activity (GI50) of this compound in Various Cell Lines (72h treatment)
| Cell Line | Cell Type | GI50 (µM) |
| TMD8 | Lymphoma | 0.31 |
| U2932 | Lymphoma | 1.2 |
| Ramos | Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 |
| HEL | Erythroleukemia | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B cell precursor leukemia | 0.23 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 |
| Hs 505.T | T-cell Lymphoma | 1 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
| Data sourced from MedchemExpress.[1] |
Troubleshooting Guides
Issue 1: Higher than expected cell viability in my cancer cell line after treatment with this compound.
-
Possible Cause 1: Suboptimal concentration.
-
Troubleshooting Step: Refer to the GI50 values in the table above. Ensure that the concentration range used in your experiment brackets the expected effective concentration for your cell line or a similar one. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Incorrect incubation time.
-
Troubleshooting Step: The anti-proliferative effects of this compound have been reported after a 72-hour incubation period[1]. Shorter incubation times may not be sufficient to observe significant effects on cell viability.
-
-
Possible Cause 3: Cell line resistance.
-
Troubleshooting Step: Some cell lines may exhibit intrinsic or acquired resistance to BTK or MNK inhibitors. Consider investigating the expression and mutation status of BTK and key components of the MNK signaling pathway in your cell line.
-
Issue 2: Difficulty interpreting apoptosis assay results.
-
Possible Cause 1: Inappropriate timing of the assay.
-
Troubleshooting Step: this compound has been shown to induce apoptosis in a time- and dose-dependent manner[1]. For instance, in Ramos cells, apoptosis was observed as early as 8 hours with a 1 µM concentration[5]. It is advisable to perform a time-course experiment to identify the optimal endpoint for apoptosis detection in your specific cell line.
-
-
Possible Cause 2: Insufficient drug concentration to induce apoptosis.
-
Troubleshooting Step: While lower concentrations of this compound may be sufficient to inhibit proliferation, higher concentrations might be necessary to induce a strong apoptotic response. Consult the provided GI50 values and consider using concentrations at or above these levels for apoptosis studies.
-
Issue 3: Unexpected cell cycle arrest results.
-
Possible Cause 1: Cell line-specific effects.
-
Troubleshooting Step: The effect of this compound on the cell cycle can be cell line-dependent. For example, it has been reported to arrest Ramos cells in the G0-G1 phase, while other cell lines like OCI-AML-3 and U937 did not show significant cell cycle arrest at similar concentrations and time points[5]. Ensure that your experimental observations are compared with relevant published data for your cell type.
-
-
Possible Cause 2: Assay timing.
-
Troubleshooting Step: Cell cycle effects may take time to develop. In some cell lines, cell cycle arrest was only observed after 72 hours of treatment[5]. Consider extending the duration of your experiment to accurately assess the impact on the cell cycle.
-
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (Utilizing a Luminescent-Based Assay like CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the viability of a cell population.
-
Methodology:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the volume of cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Utilizing Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Methodology:
-
Seed cells in a multi-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC or PE) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell population can be gated as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on BTK and MNK pathways.
Caption: General workflow for in vitro toxicity testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound| [dcchemicals.com]
- 4. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting QL-X-138 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the novel Kinase Y (KY) inhibitor, QL-X-138, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase Y (KY). By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of KY's downstream substrates, thereby inhibiting the activation of the entire signaling cascade. This mechanism is crucial for its activity in cancer cell lines where the KY pathway is often dysregulated.
Q2: How should I properly dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). The powder is stable at -20°C for up to two years. Once dissolved, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For in vivo studies, a specific formulation may be required depending on the administration route. Please refer to the in vivo studies protocol for more details.
Q3: What are the expected IC50 values for this compound in common cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) can vary based on the cell line and assay conditions. Below is a table summarizing typical IC50 values from a 72-hour cell viability assay.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 55 |
| A549 | Lung Carcinoma | 120 |
| MCF-7 | Breast Adenocarcinoma | 250 |
| U87-MG | Glioblastoma | > 1000 |
Troubleshooting Common Issues
Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors. A common issue is poor solubility or precipitation of this compound at higher concentrations in aqueous cell culture media. Ensure that the final DMSO concentration in your assay does not exceed 0.5%, as higher levels can be cytotoxic. Also, verify cell seeding density and ensure a uniform cell monolayer before adding the compound.
Q5: My Western blot results do not show a decrease in the phosphorylation of KY's downstream target, Substrate-P. Why might this be?
A5: This could be due to several reasons:
-
Timing: The dephosphorylation event might be transient. We recommend performing a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Antibody Quality: Ensure your primary antibody for the phosphorylated substrate (p-Substrate-P) is specific and validated for Western blotting.
-
Compound Activity: Verify the integrity of your this compound stock. If it has undergone multiple freeze-thaw cycles, its potency may be compromised.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms that bypass the need for KY signaling.
Below is a troubleshooting workflow for this specific issue.
Optimizing QL-X-138 working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of QL-X-138 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2).[1][2] It exhibits a dual binding mode, covalently binding to BTK and non-covalently to MNK.[1][3] BTK is a key regulator of the B-cell receptor (BCR) signaling pathway, crucial for B-cell maturation, proliferation, and survival.[1][3] MNK kinases are downstream effectors in the RAF-MEK-ERK signaling pathway and regulate protein synthesis.[1][3] By simultaneously inhibiting these two kinases, this compound can effectively block proliferation and induce apoptosis in various cancer cells, particularly B-cell malignancies.[1][3]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal working concentration of this compound is cell-line dependent and assay-specific. Based on published data, a good starting point for most cellular assays is between 100 nM and 1 µM. For sensitive cell lines like Ramos, concentrations as low as 300 nM have been shown to induce apoptosis.[4] For signaling inhibition studies, concentrations can range from 3 nM to 10,000 nM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects against a variety of B-cell cancer cell lines, as well as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) primary patient cells.[1][3] Specific cell lines in which this compound has been shown to be effective include Ramos (Burkitt's lymphoma), OCI-AML3, U937 (AML), and U2932 (diffuse large B-cell lymphoma).[5]
Troubleshooting Guide
Issue 1: Suboptimal inhibition of cell proliferation.
-
Possible Cause 1: Insufficient drug concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. The IC50 can vary significantly between cell lines.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be less sensitive to BTK/MNK inhibition. Confirm the expression and activity of BTK and MNK in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as Ramos cells.
-
-
Possible Cause 3: Incorrect assay duration.
-
Solution: The anti-proliferative effects of this compound may be time-dependent. Extend the treatment duration (e.g., from 24h to 48h or 72h) to observe a more significant effect.[2]
-
Issue 2: No significant induction of apoptosis.
-
Possible Cause 1: Inappropriate concentration or time point.
-
Solution: Apoptosis is a downstream effect of signaling inhibition and may require higher concentrations or longer incubation times than those needed to inhibit proliferation. For instance, in Ramos cells, 1 µM of this compound induced apoptosis at 8 hours, while 300 nM was sufficient at 24 hours.[4]
-
-
Possible Cause 2: Cell cycle arrest instead of apoptosis.
Issue 3: Inconsistent results in Western blot for target engagement.
-
Possible Cause 1: Suboptimal lysis buffer or antibody.
-
Solution: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve phosphorylation states. Use validated antibodies for phospho-BTK (Y223), phospho-PLCγ2 (Y1217), and phospho-eIF4E (S209) to assess target engagement.
-
-
Possible Cause 2: Timing of cell lysis.
-
Solution: Inhibition of signaling pathways can be rapid. For target engagement studies, a short treatment duration (e.g., 4 hours) is often sufficient to observe a decrease in the phosphorylation of downstream targets.[2]
-
-
Possible Cause 3: Hyper-activation of pMNK at high concentrations.
-
Solution: In some cell lines, such as Ramos, OCI-AML-3, and U2932, hyper-activation of pMNK (T197/202) has been observed at concentrations higher than 1 µM.[5] If you observe this, consider using a lower concentration range for your experiments.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| BTK | 9.4 nM | IP Kinase Assay | [4] |
| BTK | 8 nM | Enzymatic Assay | [4] |
| MNK1 | 107.4 nM | IP Kinase Assay | [4] |
| MNK2 | 26 nM | IP Kinase Assay | [4] |
| JAK3 | 55.7 nM | Enzymatic Assay | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 / Effect Concentration | Reference |
| Ramos | BTK autophosphorylation (Y223) inhibition | 11 nM | [2][5] |
| Ramos | PLCγ2 phosphorylation (Y1217) inhibition | 57 nM | [2][5] |
| Ramos | eIF4E phosphorylation (S209) suppression | 1 µM | [2] |
| Ramos | Apoptosis Induction | 300 nM (24h), 1 µM (8h) | [4] |
| Ramos, OCI-AML-3, U937, U2932 | Cell Cycle Arrest | 0.5 - 5 µM (24-72h) | [2] |
Experimental Protocols
1. Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM) in culture medium. Add 100 µL of the drug solution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-BTK (Y223), BTK, p-PLCγ2 (Y1217), PLCγ2, p-eIF4E (S209), eIF4E, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and loading control to determine the extent of target inhibition.
Visualizations
References
- 1. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: QL-X-138 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo pharmacokinetics of QL-X-138, a dual BTK/MNK kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vivo efficacy with this compound compared to its potent in vitro activity. What could be the underlying cause?
A: A common reason for this discrepancy is poor in vivo pharmacokinetics.[1] While this compound demonstrates significant anti-proliferative effects in cell-based assays, its effectiveness in a complex biological system can be limited by factors such as poor absorption, rapid metabolism, and/or rapid elimination. It has been noted in the literature that the pharmacokinetics of this compound may need improvement for in vivo studies.[1] We recommend conducting a preliminary pharmacokinetic study to assess the compound's in vivo exposure profile.
Q2: What are the typical pharmacokinetic challenges observed with small molecule kinase inhibitors like this compound?
A: Small molecule kinase inhibitors often exhibit challenging pharmacokinetic properties, including:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic, leading to low solubility in aqueous solutions and potentially poor absorption from the gastrointestinal tract.
-
High First-Pass Metabolism: These compounds can be extensively metabolized by enzymes in the gut wall and liver (primarily Cytochrome P450 enzymes) before reaching systemic circulation, which significantly reduces bioavailability.
-
Rapid Clearance: The drug may be quickly removed from the bloodstream, resulting in a short duration of action.
-
High Plasma Protein Binding: Extensive binding to plasma proteins can limit the amount of free drug available to engage with the target.
Q3: Are there any known metabolic liabilities for compounds similar to this compound?
A: While specific metabolic pathways for this compound are not extensively published, other covalent BTK inhibitors are known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. Additionally, the acrylamide warhead, responsible for the covalent interaction with BTK, can potentially react with glutathione, leading to the formation of glutathione adducts and subsequent clearance.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in plasma levels between individual animals.
-
Lack of a dose-proportional increase in plasma exposure.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Develop an amorphous solid dispersion or a lipid-based formulation. | Increased dissolution and absorption, leading to higher and more consistent plasma exposure. |
| High First-Pass Metabolism | Co-administer with a CYP3A4 inhibitor (e.g., ritonavir) in preclinical models. Note: This is for investigational purposes only. | Increased plasma exposure (AUC) and a longer half-life of this compound. |
| Efflux by Transporters | Use in vitro Caco-2 permeability assays to determine if this compound is a substrate for efflux transporters like P-glycoprotein. | Identification of efflux liability, which can guide formulation strategies to include P-gp inhibitors. |
Issue 2: Rapid Clearance and Short Half-Life
Symptoms:
-
Plasma concentrations of this compound drop below the therapeutically relevant level shortly after administration.
-
Requirement for frequent dosing to maintain target engagement.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Hepatic Metabolism | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify the primary metabolic pathways. | Understanding the metabolic routes can inform medicinal chemistry efforts to block these sites and improve metabolic stability. |
| Renal Clearance | Analyze urine samples to quantify the amount of unchanged this compound excreted. | Determine the contribution of renal clearance to the overall elimination of the drug. |
| Instability in Plasma | Assess the stability of this compound in plasma from the study species at 37°C. | Determine if plasma esterases or other enzymes are contributing to the rapid clearance. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous and oral administration.
Methodology:
-
Animal Model: Male BALB/c mice (n=3 per group), 8-10 weeks old.
-
Formulation:
-
Intravenous (IV): 1 mg/kg in a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Oral (PO): 10 mg/kg in a suspension of 0.5% methylcellulose in water.
-
-
Administration:
-
IV: Single bolus injection into the tail vein.
-
PO: Single dose via oral gavage.
-
-
Blood Sampling: Collect approximately 50 µL of blood via saphenous vein bleeding at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing mouse liver microsomes (0.5 mg/mL), NADPH (1 mM), and this compound (1 µM) in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Visualizations
Caption: this compound dual-inhibitory signaling pathway.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Experimental workflow for an in vivo PK study.
References
Technical Support Center: Enhancing the Bioavailability of QL-X-138
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the oral bioavailability of QL-X-138, a potent dual BTK/MNK kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay results with this compound are inconsistent. What could be the cause?
A1: Inconsistent in vitro results with poorly soluble compounds like this compound often stem from solubility and stability issues in aqueous assay media. We recommend the following troubleshooting steps:
-
Solvent Selection: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all experiments, as high concentrations can be cytotoxic or interfere with biological assays.
-
Precipitation: Visually inspect your assay plates for any signs of compound precipitation. If precipitation is observed, consider reducing the final concentration of this compound or incorporating a non-ionic surfactant like Tween-80 at a low, non-interfering concentration.
-
Stock Solution Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month)[1]. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q2: I am observing low oral bioavailability of this compound in my animal model. What are the likely reasons?
A2: Low oral bioavailability for a compound like this compound is often multifactorial, primarily due to poor solubility and/or limited permeability. Key contributing factors can include:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption[2][3].
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver by cytochrome P450 enzymes (e.g., CYP3A family), reducing the amount of active drug reaching systemic circulation[4].
-
Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.
Troubleshooting Guides
Issue 1: Poor Dissolution and Low Absorption of this compound
This guide provides strategies to improve the dissolution rate and absorption of this compound by modifying its physicochemical properties and formulation.
Recommended Solutions & Experimental Protocols
| Strategy | Description | Key Advantages | Experimental Protocol |
| pH Modification | For ionizable compounds, adjusting the pH of the formulation can increase solubility. Approximately 75% of drugs are basic, and 20% are acidic[5]. | Simple and cost-effective. | Protocol: 1. Determine the pKa of this compound. 2. Prepare a series of aqueous buffer solutions with pH values around the pKa. 3. Measure the solubility of this compound in each buffer using a standardized shake-flask method. 4. Analyze the concentration of the dissolved compound by HPLC. |
| Particle Size Reduction | Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation[5]. | Broadly applicable to crystalline solids. | Protocol: 1. Prepare micronized or nanosized particles of this compound using techniques like jet milling or high-pressure homogenization. 2. Characterize the particle size distribution using laser diffraction. 3. Perform in vitro dissolution studies comparing the dissolution rate of the micronized/nanosized this compound to the unprocessed form in simulated gastric and intestinal fluids. |
| Amorphous Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate than the stable crystalline form[2][6]. | Significant enhancement in both the rate and extent of dissolution. | Protocol: 1. Select a suitable hydrophilic polymer (e.g., PVP, HPMC). 2. Prepare the solid dispersion using a method like solvent evaporation or hot-melt extrusion. 3. Characterize the solid state of the dispersion using DSC and XRD to confirm its amorphous nature. 4. Conduct in vitro dissolution testing to compare the performance against the crystalline drug. |
| Lipid-Based Formulations | Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and promote absorption via the lymphatic pathway[5][7]. | Can bypass first-pass metabolism and enhance lymphatic transport. | Protocol: 1. Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound. 2. Formulate a SEDDS by combining the optimal components. 3. Characterize the self-emulsification properties and droplet size upon dilution in aqueous media. 4. Evaluate the in vivo pharmacokinetic profile of the SEDDS formulation in an appropriate animal model. |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing Bioavailability
Caption: Workflow for bioavailability assessment and enhancement.
This compound Signaling Pathway Inhibition
Caption: Dual inhibition of BTK and MNK pathways by this compound.
In Vitro and In Vivo Assessment Models
A systematic evaluation of bioavailability requires a combination of in vitro and in vivo models. In vitro models are valuable for rapid screening and mechanistic understanding, while in vivo studies provide the definitive measure of bioavailability in a complex biological system[8][9].
Summary of Preclinical Bioavailability Models
| Model Type | Specific Model | Key Parameters Measured | Purpose |
| In Vitro | Shake-Flask Solubility | Thermodynamic solubility | Assess intrinsic solubility in various media. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Passive permeability | High-throughput screening of passive diffusion. | |
| Caco-2 Cell Monolayer Assay | Apparent permeability (Papp), Efflux ratio | Predict intestinal drug absorption and identify potential P-gp substrates[10]. | |
| In Vitro Dissolution (USP II) | Dissolution rate, % dissolved over time | Evaluate how quickly the drug dissolves from a formulation in simulated GI fluids. | |
| Liver Microsomes/Hepatocytes | Metabolic stability, metabolite identification | Predict first-pass metabolism in the liver[9]. | |
| In Vivo | Rodent Pharmacokinetic (PK) Study (Rat/Mouse) | Cmax, Tmax, AUC, Half-life, Absolute Bioavailability (F%) | Determine the rate and extent of drug absorption and overall systemic exposure after oral administration. |
| Non-Rodent PK Study (Dog/Monkey) | Cmax, Tmax, AUC, Half-life, Absolute Bioavailability (F%) | Evaluate pharmacokinetics in a species with a more human-like GI physiology before clinical studies. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BTK C481S Mutation and QL-X-138 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the BTK C481S mutation and the efficacy of the dual BTK/MNK inhibitor, QL-X-138.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the BTK C481S mutation?
A1: The Bruton's tyrosine kinase (BTK) C481S mutation is a clinically significant alteration that confers resistance to first-generation covalent BTK inhibitors, such as ibrutinib.[1][2] This mutation involves the substitution of a cysteine residue with a serine at position 481 within the BTK kinase domain.[1] This cysteine is the target for the irreversible covalent bond formed by these inhibitors.[1] The presence of a serine at this position prevents this covalent binding, thereby reducing the efficacy of the drug.[2]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2).[3][4] It acts as a covalent inhibitor of BTK, forming an irreversible bond with the cysteine 481 residue in the wild-type enzyme.[5] For MNK kinases, this compound acts as a non-covalent, reversible inhibitor.[3][4] By targeting both BTK and MNK, this compound aims to provide a more comprehensive inhibition of signaling pathways involved in the proliferation and survival of B-cell malignancies.[4]
Q3: Is this compound effective against the BTK C481S mutation?
A3: Based on its covalent binding mechanism to the C481 residue, this compound is not expected to be effective against the BTK C481S mutation. Preclinical studies have shown that a reversible version of this compound, designated QL-X-138R, in which the covalent warhead was modified, lost its inhibitory activity against both wild-type BTK and the BTK C481S mutant.[5] This strongly suggests that the covalent interaction at the C481 position is essential for the activity of this compound, and therefore, its efficacy would be significantly compromised in the presence of the C481S mutation.
Q4: What are the downstream signaling effects of BTK inhibition by this compound in sensitive cells?
A4: In cell lines sensitive to this compound, the compound has been shown to inhibit the autophosphorylation of BTK at tyrosine 223 (p-BTK Y223).[6] This leads to the downstream suppression of phospholipase C gamma 2 (PLCγ2) phosphorylation, a key substrate of BTK.[7] Inhibition of the BTK signaling cascade ultimately affects pathways that control cell proliferation, survival, and apoptosis.[4]
Troubleshooting Guides
Problem 1: High variability or lack of reproducibility in cell viability/proliferation assays (e.g., IC50 determination).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure cells are in the logarithmic growth phase. Optimize and maintain a consistent cell number for seeding across all experiments.[1] |
| Drug Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Inaccurate Drug Concentration | Calibrate pipettes regularly. Perform serial dilutions carefully and ensure thorough mixing at each step.[1] |
| Solvent Effects | Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including vehicle controls, to avoid solvent-induced toxicity.[1] |
| Cell Line Integrity | Regularly check cell lines for mycoplasma contamination. Use low-passage number cells to ensure genetic stability. |
Problem 2: Failure to observe inhibition of BTK signaling via Western Blot.
| Possible Cause | Troubleshooting Steps |
| Presence of BTK C481S Mutation | Confirm the BTK mutation status of your cell line. This compound is not effective against the C481S mutant.[5] |
| Suboptimal Antibody Performance | Use validated antibodies for p-BTK, total BTK, and downstream targets. Optimize antibody dilutions and incubation times. |
| Insufficient Drug Treatment Time/Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing signaling inhibition. |
| Poor Lysate Quality | Prepare fresh cell lysates using appropriate lysis buffers containing phosphatase and protease inhibitors. Ensure complete cell lysis. |
| Inefficient Protein Transfer | Verify protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage). |
Problem 3: Difficulty in interpreting results from in vivo efficacy studies.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Formulation | Conduct pharmacokinetic studies to determine the optimal dose and schedule for maintaining therapeutic concentrations of this compound. Ensure proper formulation for bioavailability. |
| Tumor Model Heterogeneity | If using patient-derived xenografts (PDX), be aware of inherent biological variability. Use a sufficient number of animals per group to achieve statistical power. |
| Development of Resistance | If initial efficacy is followed by relapse, investigate potential resistance mechanisms beyond the BTK C481S mutation. This could involve mutations in downstream signaling molecules like PLCγ2.[1] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| BTK (Wild-Type) | Biochemical Kinase Assay | 9.4 | Covalent inhibitor.[3] |
| MNK1 | Biochemical Kinase Assay | 107.4 | Non-covalent inhibitor.[3] |
| MNK2 | Biochemical Kinase Assay | 26 | Non-covalent inhibitor.[3] |
Table 2: Anti-proliferative Activity of this compound in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| TMD8 | ABC-DLBCL | 0.31 |
| U2932 | ABC-DLBCL | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 |
| NALM6 | B-cell Precursor Leukemia | 1.3 |
| MEC-1 | Chronic Lymphocytic Leukemia | 0.93 |
| MEC-2 | Chronic Lymphocytic Leukemia | 1.0 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
| (Data from MedchemExpress, based on a 72-hour incubation period)[3] |
Experimental Protocols
Biochemical BTK Kinase Assay (In Vitro)
This protocol is a generalized procedure to determine the in vitro inhibitory activity of a compound against BTK.
Materials:
-
Recombinant human BTK (wild-type or C481S mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Add the diluted compound to the wells of the assay plate.
-
Add the recombinant BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes at 30°C).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit BTK signaling within a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos for wild-type BTK)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulant (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-BTK (Y223), anti-total BTK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to attach or stabilize.
-
Starve the cells in serum-free media if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-4 hours).
-
Stimulate the B-cell receptor pathway by adding a stimulant like anti-IgM for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total BTK and the loading control.
-
Quantify the band intensities to determine the extent of inhibition.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are BTK C481S inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
QL-X-138 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of QL-X-138 in cell culture media. These resources are intended for researchers, scientists, and drug development professionals to ensure the effective application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1/2). It exhibits covalent binding to BTK and non-covalent, reversible binding to MNK1/2.[1] This dual inhibition strategy is designed to offer a more potent anti-proliferative effect in various B-cell malignancies compared to single-target inhibitors.[1][2]
Q2: I am observing inconsistent or lower-than-expected efficacy of this compound in my cell-based assays. Could this be due to degradation in my cell culture media?
Yes, inconsistent results are often an indication of compound instability in cell culture media. The degradation of a small molecule like this compound can lead to a reduced effective concentration, potentially impacting your experimental outcomes.
Q3: What are the primary factors that could contribute to the degradation of this compound in my cell culture setup?
Several factors can influence the stability of small molecules in cell culture media:
-
pH: The pH of the culture medium can affect the rate of hydrolysis of certain chemical bonds within the molecule.
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.
-
Enzymatic Degradation: Components in the media, particularly if supplemented with serum, may contain enzymes that can metabolize the compound.
-
Solubility Issues: Poor solubility can lead to the precipitation of the compound over time, which effectively lowers its concentration in the media.
Q4: How can I determine if this compound is degrading in my specific cell culture conditions?
To assess the stability of this compound, you can perform a time-course experiment. Incubate this compound in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) without cells. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time indicates instability.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture.
Problem 1: Inconsistent biological effect of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before each experiment.
-
Minimize Exposure to Harsh Conditions: Reduce the time the compound is exposed to light and elevated temperatures before being added to the cell culture.
-
Assess Stability: Perform a stability study as described in the FAQs to understand the degradation kinetics in your specific media.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this may reduce enzymatic degradation.
-
Problem 2: Precipitate observed in the culture medium after adding this compound.
-
Possible Cause: Poor solubility or precipitation of the compound.
-
Solution:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic and solubilizing level.
-
Pre-warm Media: Gently pre-warm the culture media to 37°C before adding the this compound solution.
-
Serial Dilution: When preparing working solutions, perform a serial dilution in the culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of media.
-
Quantitative Data Summary
While specific degradation data for this compound is not publicly available, the following table outlines the general factors affecting small molecule stability and the expected outcomes.
| Factor | Potential Effect on this compound Stability | Recommended Action to Mitigate Degradation |
| pH | Deviation from optimal pH range (typically 7.2-7.4) may lead to hydrolysis. | Ensure proper buffering of the cell culture medium. |
| Temperature | Incubation at 37°C can accelerate degradation. | Minimize the time the compound is at 37°C before the experiment. |
| Light | Exposure to light may cause photodegradation. | Protect stock and working solutions from light by using amber vials and minimizing exposure. |
| Serum Components | Enzymes in serum may metabolize the compound. | Consider using serum-free or reduced-serum media if compatible with the cell line. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of this compound Solution: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration used in your experiments.
-
Incubation: Dispense the this compound containing medium into sterile, sealed containers (e.g., centrifuge tubes or wells of a culture plate) to prevent evaporation. Incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
Data Interpretation: Plot the concentration of this compound as a function of time. The rate of decrease will provide an indication of the compound's stability under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for suspected this compound instability.
Caption: Dual inhibitory action of this compound on BTK and MNK signaling.
References
Non-specific binding of QL-X-138 in assays
Welcome to the technical support center for QL-X-138. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the non-specific binding of this compound in various experimental assays.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems associated with non-specific binding of this compound.
Issue 1: High Background Signal in Biochemical Assays (e.g., Kinase Assays)
High background signal can mask the true inhibitory effect of this compound, leading to inaccurate IC50 values and misinterpretation of results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., BSA, casein) or extend the blocking incubation time.[1] Consider testing different blocking agents.[2] | Inadequate blocking leaves sites on the assay plate or other surfaces available for non-specific adsorption of this compound or detection reagents.[1][3] |
| Excessive Reagent Concentration | Titrate the concentrations of primary and secondary antibodies (if applicable) or other detection reagents to the lowest effective concentration.[4] | High concentrations of detection reagents can lead to increased non-specific binding and higher background signals. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer.[1][2] Incorporate a mild, non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffer.[2][5] | Thorough washing is critical to remove unbound and weakly bound molecules that contribute to background noise.[2] |
| Compound-Related Issues | If this compound is suspected of directly interfering with the detection method (e.g., fluorescence quenching), run a control experiment with the compound in the absence of the enzyme. | Small molecules can sometimes interfere with assay chemistries, leading to false signals. |
Issue 2: Inconsistent or Irreproducible Results in Cell-Based Assays
Variability in results from cell-based assays can arise from non-specific interactions of this compound with cellular components or assay materials.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Binding to Serum Proteins | Reduce the serum concentration in the cell culture medium during the treatment period, if tolerated by the cells. | Serum proteins can bind to small molecules, reducing their effective concentration and leading to variability. |
| Adsorption to Plasticware | Pre-incubate pipette tips and plates with a blocking solution or use low-retention plasticware.[5] | Hydrophobic compounds can adsorb to plastic surfaces, leading to a decrease in the actual concentration of the compound in the assay. |
| Off-Target Cellular Effects | Perform target engagement assays (e.g., NanoBRET) to confirm that this compound is binding to its intended targets (BTK and MNK) within the cell.[6] | Inconsistent results may stem from the compound interacting with unintended cellular targets, a phenomenon known for some kinase inhibitors.[7][8] |
| Cell Health and Density | Ensure consistent cell seeding density and viability across all experiments. Monitor cell morphology for any signs of stress. | Variations in cell health and number can significantly impact the cellular response to a compound. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for a dual kinase inhibitor like this compound?
A1: Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target.[3] For a dual kinase inhibitor like this compound, which is designed to interact with both Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK), non-specific binding can lead to several issues.[9][10] It can cause high background signals in biochemical assays, reducing the signal-to-noise ratio and making it difficult to accurately determine the compound's potency.[1] In cell-based assays, non-specific binding to other proteins or cellular components can result in off-target effects, leading to misinterpretation of the compound's biological activity.[7][8]
Q2: What are the known binding characteristics of this compound?
A2: this compound is a dual inhibitor with distinct binding modes for its two primary targets. It exhibits covalent binding to BTK and non-covalent (reversible) binding to MNK1 and MNK2.[9][10] The covalent interaction with BTK is facilitated by an acrylamide warhead that forms a bond with a cysteine residue in the active site.[11]
Q3: How can I differentiate between specific inhibition of BTK/MNK and non-specific effects of this compound?
A3: To confirm that the observed effects are due to specific inhibition of BTK and MNK, several control experiments can be performed:
-
Use of a structurally related inactive control compound: A molecule with a similar chemical structure to this compound but without the reactive acrylamide group could serve as a negative control for covalent BTK inhibition.
-
Target knockout/knockdown cells: Testing this compound in cells where BTK or MNK has been genetically removed or silenced can help determine if the observed phenotype is dependent on these targets.
-
Biochemical assays with purified kinases: Confirming the inhibitory activity of this compound on purified BTK and MNK enzymes can provide direct evidence of on-target activity.[12][13][14]
Q4: What are some key physicochemical properties of this compound to consider?
A4: this compound has a molecular weight of 421.46 g/mol .[15] Its solubility can be a factor in assay performance, and it is recommended to use freshly prepared solutions in DMSO.[16] The lipophilicity of a compound can also contribute to non-specific binding to hydrophobic surfaces like plasticware.
Experimental Protocols
Protocol 1: Standard Kinase Assay (e.g., ADP-Glo™)
This protocol is a general guideline for a common luminescence-based kinase assay format used to measure the activity of BTK or MNK.
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[13]
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[14]
-
Prepare the kinase (BTK or MNK) and substrate (e.g., poly-Glu,Tyr 4:1 for BTK, MBP for MNK) in kinase buffer.[2][14]
-
Prepare the ATP solution in kinase buffer.
-
-
Assay Procedure (96-well format):
-
Add 5 µL of the this compound dilution or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the ADP produced using the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's instructions.[13][17]
-
Measure luminescence using a plate reader.
-
Protocol 2: Troubleshooting Non-Specific Binding in a Kinase Assay
This protocol outlines steps to diagnose and mitigate high background signals.
-
"No Enzyme" Control:
-
Set up control wells containing all assay components (buffer, substrate, ATP, this compound) except for the kinase.
-
A high signal in these wells indicates interference from the compound or other reagents with the detection system.
-
-
Varying Blocking Agent Concentration:
-
Prepare assay plates with different concentrations of a blocking agent (e.g., 0.1%, 0.5%, 1% BSA) in the kinase buffer.
-
Compare the background signal (wells without enzyme) across the different blocking conditions to identify the optimal concentration.
-
-
Detergent Addition:
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the kinase buffer and wash buffers.[12]
-
This can help to reduce hydrophobic interactions that contribute to non-specific binding.
-
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Dual inhibitory action of this compound.
References
- 1. Dual Kinase Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. benchchem.com [benchchem.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocompare.com [biocompare.com]
- 10. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. This compound Datasheet DC Chemicals [dcchemicals.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Head-to-Head Comparison: QL-X-138 Versus Ibrutinib (PCI-32765) in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. Ibrutinib (PCI-32765), a first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell cancers. However, the quest for agents with improved efficacy and selectivity profiles is ongoing. This guide provides an objective comparison of QL-X-138, a novel dual BTK and mitogen-activated protein kinase-interacting kinase (MNK) inhibitor, with the established BTK inhibitor, ibrutinib.
At a Glance: Key Differences and Mechanisms of Action
Ibrutinib is a potent and irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By covalently binding to cysteine residue 481 in the BTK active site, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1]
This compound, on the other hand, is a novel dual kinase inhibitor that targets both BTK and MNK1/2.[3] It exhibits covalent, irreversible binding to BTK and non-covalent, reversible binding to MNK.[4] MNK kinases are key downstream effectors in the RAF-MEK-ERK signaling pathway, which is also implicated in cell proliferation and survival. The dual inhibition of both BTK and MNK pathways represents a potentially synergistic approach to overcoming resistance and enhancing anti-cancer activity.[3]
In Vitro Performance: A Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies, offering a direct comparison of the inhibitory activities of this compound and ibrutinib.
Table 1: Inhibitory Activity (IC50, nM)
| Compound | BTK | MNK1 | MNK2 |
| This compound | 9.4 | 107.4 | 26 |
| Ibrutinib (PCI-32765) | 0.5[5] | - | - |
Data for this compound from Wu et al., 2015.[3] Data for Ibrutinib from Honigberg et al., 2010.[5] '-' indicates data not available.
Table 2: Anti-proliferative Activity (GI50, µM) in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | This compound | Ibrutinib (PCI-32765) |
| TMD8 | ABC-DLBCL | 0.31 | >10 |
| U2932 | ABC-DLBCL | 1.2 | >10 |
| Ramos | Burkitt's Lymphoma | 0.49 | 0.9 |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 | >10 |
| SKM-1 | Acute Myeloid Leukemia | 0.4 | >10 |
| NOMO-1 | Acute Myeloid Leukemia | 0.23 | >10 |
| NB4 | Acute Promyelocytic Leukemia | 0.95 | >10 |
| HEL | Erythroleukemia | 1.2 | >10 |
| U937 | Histiocytic Lymphoma | 1.4 | >10 |
| NALM6 | B-cell Precursor Leukemia | 0.23 | >10 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.3 | 2.5 |
| MEC-2 | Chronic Lymphocytic Leukemia | 0.93 | 2.1 |
| Hs 505.T | B-cell Lymphoma | 1 | >10 |
| REC-1 | Mantle Cell Lymphoma | 2.4 | 0.03 |
Data from Wu et al., 2015.[3] ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma.
The in vitro data suggests that while ibrutinib is a more potent inhibitor of BTK in isolation, this compound demonstrates broader and often more potent anti-proliferative activity across a range of B-cell malignancy and leukemia cell lines.[3] This enhanced activity is likely attributable to its dual inhibition of both BTK and MNK signaling pathways.[3]
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, as off-target effects can lead to toxicity.
Ibrutinib (PCI-32765): While highly potent against BTK, ibrutinib also inhibits other kinases, including other TEC family kinases, EGFR, and JAK3, which may contribute to some of its observed side effects.[5]
This compound: Kinome-wide screening of this compound against a panel of 452 kinases demonstrated good overall selectivity.[4] Besides BTK, it showed strong inhibition of JAK3.[4]
In Vivo Efficacy and Pharmacokinetics
Ibrutinib (PCI-32765): Ibrutinib has demonstrated significant in vivo efficacy in various preclinical models of B-cell malignancies and autoimmune diseases.[6][7] In a mouse model of collagen-induced arthritis, oral administration of ibrutinib led to a dose-dependent decrease in disease manifestation.[5] In xenograft models of B-cell lymphoma, ibrutinib has been shown to inhibit tumor growth.[6]
Pharmacokinetics of Ibrutinib in Mice: Following oral administration in mice, ibrutinib is rapidly absorbed.[1] It is primarily metabolized by CYP3A enzymes.[1]
This compound: The primary publication on this compound notes that the compound was not optimized for in vivo studies due to its pharmacokinetic properties, and as such, there is limited publicly available in vivo efficacy and pharmacokinetic data for this compound.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, and kinase buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of a compound on cell proliferation and viability.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
In Vivo Xenograft Model (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), cancer cell line, Matrigel (optional), test compound formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predefined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
References
- 1. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ibrutinib brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Editorial: Mouse Models of B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to BTK Inhibitors: QL-X-138 and Pirtobrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Bruton's tyrosine kinase (BTK) inhibitors: QL-X-138, a preclinical dual BTK and Mitogen-activated protein kinase-interacting kinase (MNK) inhibitor, and pirtobrutinib (Jaypirca™), a clinically approved non-covalent BTK inhibitor. This comparison aims to objectively present the available performance data and the distinct mechanistic approaches of these two molecules.
Executive Summary
Pirtobrutinib is a highly selective, non-covalent (reversible) BTK inhibitor that has demonstrated significant clinical efficacy and a favorable safety profile in patients with B-cell malignancies, including those who have developed resistance to covalent BTK inhibitors.[1][2][3][4] In contrast, this compound is a preclinical dual inhibitor that covalently targets BTK and non-covalently inhibits MNK1 and MNK2.[5][6][7] While preclinical data for this compound suggests potent anti-proliferative activity in vitro, a direct and comprehensive comparison with pirtobrutinib is challenging due to the limited publicly available data for this compound. Pirtobrutinib has undergone extensive preclinical and clinical evaluation, providing a robust dataset on its efficacy and safety.
Mechanism of Action
This compound: Dual Covalent and Non-Covalent Inhibition
This compound employs a dual-inhibition strategy. It forms a covalent bond with Cysteine 481 in the active site of BTK, leading to irreversible inhibition.[5][6] Simultaneously, it non-covalently binds to and inhibits the kinase activity of MNK1 and MNK2, which are involved in the regulation of protein synthesis and are downstream effectors in the RAF-MEK-ERK signaling pathway.[5][6][7] This dual-targeting approach aims to enhance anti-cancer efficacy by hitting two distinct signaling pathways involved in B-cell malignancies.
Pirtobrutinib: Highly Selective, Non-Covalent BTK Inhibition
Pirtobrutinib is a potent and highly selective non-covalent inhibitor of BTK.[8][9][10] Unlike covalent BTK inhibitors, pirtobrutinib does not require binding to Cysteine 481. This reversible binding mechanism allows it to effectively inhibit both wild-type BTK and BTK with C481 mutations, a common mechanism of acquired resistance to covalent inhibitors.[9][10] Its high selectivity for BTK minimizes off-target effects, contributing to its favorable safety profile observed in clinical trials.[2][4][9]
Performance Data
Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Binding Mode | Reference |
| This compound | BTK | 8 | Covalent | [5] |
| MNK1 | 107.4 | Non-covalent | [5] | |
| MNK2 | 26 | Non-covalent | [5] | |
| Pirtobrutinib | BTK (wild-type) | 3.2 | Non-covalent | [8] |
| BTK (C481S) | 1.4 | Non-covalent | [8] |
Kinase Selectivity
This compound: A kinase selectivity screen of this compound against 452 kinases revealed strong binding to BTK and JAK3.[5] The full selectivity profile is not publicly available.
Pirtobrutinib: Extensive kinase profiling has demonstrated that pirtobrutinib is highly selective for BTK. In a panel of over 370 kinases, pirtobrutinib was found to be over 300-fold more selective for BTK than 98% of the other kinases tested.[8][10] This high selectivity is a key differentiator and likely contributes to its tolerability.
In Vitro Cellular Activity
This compound: In vitro studies have shown that this compound exhibits more potent anti-proliferative activity against various B-cell cancer cell lines, as well as primary acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) patient cells, when compared to the first-generation BTK inhibitor PCI-32765 (ibrutinib) and the MNK inhibitor cercosporamide.[6][7] this compound was also shown to arrest the cell cycle at the G0-G1 phase and induce apoptosis.[5][6][7]
Pirtobrutinib: Pirtobrutinib has demonstrated potent inhibition of BTK signaling and cell proliferation in multiple B-cell lymphoma cell lines.[8] It effectively inhibits both wild-type and C481-mutant BTK in cell-based assays.[8]
In Vivo Efficacy
This compound: As of the latest available information, no in vivo efficacy data for this compound in animal models has been published.
Pirtobrutinib: In vivo studies using mouse xenograft models of human diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) have shown that pirtobrutinib significantly inhibits tumor growth in a dose-dependent manner.[8] Notably, it demonstrated superior efficacy in a model with the BTK C481S mutation compared to covalent inhibitors.[10]
Clinical Trial Data
This compound: There is no publicly available information on any clinical trials for this compound.
Pirtobrutinib: Pirtobrutinib has been extensively evaluated in the multi-cohort Phase 1/2 BRUIN clinical trial (NCT03740529) in patients with various B-cell malignancies who were previously treated with a covalent BTK inhibitor.[1][2][3][4] The trial demonstrated a high overall response rate (ORR) and a durable duration of response. For instance, in patients with covalent BTK inhibitor pre-treated CLL/SLL, the ORR was 81.6%.[3] In mantle cell lymphoma patients previously treated with a covalent BTK inhibitor, the ORR was 57%.[4] Pirtobrutinib was well-tolerated, with a low rate of treatment discontinuation due to adverse events.[1][4] These positive results have led to its accelerated FDA approval. Several Phase 3 trials are ongoing to further evaluate pirtobrutinib in various settings.[11][12][13][14][15][16]
Experimental Protocols
General Kinase Inhibition Assay (Illustrative)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine residue for BTK), and ATP are combined in a reaction buffer.
-
The test compound (this compound or pirtobrutinib) is added at various concentrations.
-
The reaction is initiated and incubated at a specific temperature for a set period.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (Illustrative)
Objective: To assess the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
The absorbance or fluorescence is read using a plate reader.
-
The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) is determined.
In Vivo Xenograft Model (Pirtobrutinib Example)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Human cancer cells (e.g., OCI-Ly10 DLBCL cells) are subcutaneously injected into immunodeficient mice.[8]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Pirtobrutinib is administered orally at specified doses and schedules (e.g., twice daily).[8] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Signaling Pathways and Experimental Workflows
Caption: Simplified BTK signaling pathway and points of inhibition.
References
- 1. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updated results of the BRUIN trial: pirtobrutinib in R/R MCL | VJHemOnc [vjhemonc.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor-Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cllsociety.org [cllsociety.org]
- 15. Phase 3 results for Lilly's Jaypirca® (pirtobrutinib) in covalent BTK inhibitor pre-treated chronic lymphocytic leukemia or small lymphocytic lymphoma to be presented at the 2024 ASH Annual Meeting [prnewswire.com]
- 16. Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor–Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of QL-X-138 and Cercosporamide for Preclinical Cancer Research
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology research, the demand for potent and selective kinase inhibitors is ever-present. This guide provides a comprehensive comparison of two noteworthy compounds, QL-X-138 and cercosporamide, to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical studies.
Executive Summary
This compound is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1/2), exhibiting a stronger anti-proliferative effect against a variety of B-cell cancer cell lines compared to the MNK-selective inhibitor, cercosporamide.[1] While both compounds target the MNK signaling axis, this compound's dual-action mechanism offers a broader therapeutic potential in hematological malignancies. This guide will delve into the available experimental data, detail the underlying mechanisms of action, and provide standardized protocols for key comparative experiments.
Data Presentation: A Quantitative Comparison
The following tables summarize the reported inhibitory activities of this compound and cercosporamide. It is important to note that the data for the two compounds are derived from separate studies and direct head-to-head quantitative comparisons in the same assays are limited in the public domain.
Table 1: Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Binding Mode |
| This compound | BTK | 8 - 9.4 | Covalent |
| MNK1 | 107.4 | Non-covalent | |
| MNK2 | 26 | Non-covalent | |
| Cercosporamide | MNK1 | 116 | Not specified |
| MNK2 | 11 | Not specified | |
| JAK3 | 31 | Not specified | |
| Pkc1 (fungal) | 25 | ATP-competitive | |
| PKCα (human) | 1020 | Not specified | |
| PKCβ (human) | 350 | Not specified | |
| PKCγ (human) | 5800 | Not specified |
Data for this compound sourced from multiple references.[1][2] Data for cercosporamide sourced from multiple references.[3]
Table 2: Anti-Proliferative Activity (GI50) of this compound in Lymphoma and Leukemia Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| TMD8 | ABC-DLBCL | 0.31 |
| U2932 | ABC-DLBCL | 1.2 |
| Ramos | Burkitt's Lymphoma | 0.49 |
| OCI-AML3 | AML | 1.4 |
| SKM-1 | AML | 0.4 |
| NOMO-1 | AML | 0.23 |
| NB4 | APL | 0.95 |
| HEL | AML | 1.2 |
| U937 | Histiocytic Lymphoma | 1.4 |
| NALM6 | B-cell ALL | 0.23 |
| MEC-1 | CLL | 1.3 |
| MEC-2 | CLL | 0.93 |
| Hs 505.T | T-cell Lymphoma | 1 |
| REC-1 | Mantle Cell Lymphoma | 2.4 |
Data for this compound sourced from MedchemExpress product datasheet.[1]
Mechanisms of Action and Signaling Pathways
This compound: Dual Inhibition of BTK and MNK Pathways
This compound uniquely targets two distinct signaling pathways crucial for the proliferation and survival of B-cell malignancies. It forms a covalent bond with BTK, a key component of the B-cell receptor (BCR) signaling pathway, and non-covalently inhibits MNK1 and MNK2.[1][5] The inhibition of BTK disrupts downstream signaling, including the phosphorylation of PLCγ2, while MNK inhibition leads to reduced phosphorylation of eIF4E, a critical factor in protein translation.[6]
Caption: this compound dual-inhibition signaling pathway.
Cercosporamide: A Selective MNK Inhibitor
Cercosporamide, a natural fungal metabolite, is a potent inhibitor of MNK1 and MNK2.[3] By targeting these kinases, cercosporamide effectively blocks the phosphorylation of their downstream substrate, eIF4E.[4] This leads to the suppression of protein translation of key oncogenic proteins, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[3][4] In fungal cells, its primary target is Pkc1, which is crucial for cell wall integrity.[2][7]
Caption: Cercosporamide's mechanism of action.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. Below are representative protocols for key assays to compare the efficacy of this compound and cercosporamide.
1. Cellular Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of the inhibitors on cancer cell line proliferation.
-
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and cercosporamide stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cercosporamide in complete culture medium.
-
Remove the medium from the cells and add the diluted compounds (including a vehicle control with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
2. In Vitro Kinase Inhibition Assay
This protocol is to determine the IC50 values of the inhibitors against their target kinases.
-
Materials:
-
Recombinant human BTK, MNK1, and MNK2 enzymes
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound and cercosporamide stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and cercosporamide in kinase assay buffer.
-
In a 384-well plate, add the diluted compounds, the respective kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase activity against the logarithm of the compound concentration.
-
3. Western Blotting for Phospho-Protein Analysis
This protocol is to assess the effect of the inhibitors on the phosphorylation of downstream signaling proteins.
-
Materials:
-
Cancer cell lines
-
This compound and cercosporamide
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-eIF4E, anti-eIF4E, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound or cercosporamide for a specified time.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
-
Experimental and Comparative Workflow
The following diagram illustrates a logical workflow for a comprehensive comparison of this compound and cercosporamide.
Caption: Workflow for comparing kinase inhibitors.
Conclusion
This compound presents a compelling profile as a dual BTK/MNK inhibitor with enhanced anti-proliferative activity in B-cell malignancies compared to the single-pathway inhibitor, cercosporamide.[1] The dual-targeting strategy of this compound may offer a more robust therapeutic effect and potentially overcome resistance mechanisms. Cercosporamide remains a valuable tool for specifically investigating the role of MNK in various cellular processes. The choice between these two inhibitors will ultimately depend on the specific research question and the cancer model being investigated. This guide provides the foundational data and methodologies to aid researchers in designing and executing rigorous preclinical evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
QL-X-138: A Comparative Analysis of a Novel BTK/MNK Dual Inhibitor in B-Cell Malignancies
For Immediate Release
A comprehensive analysis of the novel dual inhibitor, QL-X-138, demonstrates its enhanced efficacy in targeting key signaling pathways in B-cell malignancies compared to single-target inhibitors. This guide provides a detailed comparison of this compound with the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (PCI-32765) and the MAP kinase-interacting kinase (MNK) inhibitor cercosporamide, supported by extensive experimental data.
This compound is a potent and selective dual kinase inhibitor that uniquely exhibits a dual binding mechanism: covalent binding to BTK and non-covalent binding to MNK.[1] This dual action allows for the simultaneous blockade of two critical pathways implicated in the proliferation and survival of various B-cell cancers, including lymphoma and leukemia.
Executive Summary of Comparative Efficacy
Experimental data reveals that this compound demonstrates superior anti-proliferative activity across a broad panel of B-cell cancer cell lines and primary patient cells compared to both Ibrutinib and cercosporamide alone.[1] The dual inhibition strategy of this compound leads to a more potent suppression of cancer cell growth, highlighting its potential as a promising therapeutic agent.
Quantitative Data Comparison
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its comparators against their respective kinase targets.
| Inhibitor | Target | IC50 (nM) |
| This compound | BTK | 9.4 |
| MNK1 | 107.4 | |
| MNK2 | 26 | |
| Ibrutinib (PCI-32765) | BTK | 0.5 |
| Cercosporamide | MNK1 | 116 |
| MNK2 | 11 |
Anti-Proliferative Activity (GI50) in Cancer Cell Lines
The half-maximal growth inhibition (GI50) represents the concentration of a drug that is required to inhibit the growth of a cell population by 50%. The data below, extracted from the pivotal study by Wu et al. (2016), compares the anti-proliferative activity of this compound, Ibrutinib, and Cercosporamide across various B-cell malignancy cell lines.
| Cell Line | Cancer Type | This compound GI50 (µM) | Ibrutinib (PCI-32765) GI50 (µM) | Cercosporamide GI50 (µM) |
| TMD8 | ABC-DLBCL | 0.31 | >10 | >10 |
| U2932 | ABC-DLBCL | 1.2 | >10 | >10 |
| Ramos | Burkitt's Lymphoma | 0.49 | 2.8 | >10 |
| OCI-AML3 | AML | 1.4 | >10 | >10 |
| SKM-1 | AML | 0.4 | >10 | 8.5 |
| NOMO-1 | AML | 0.23 | >10 | 7.6 |
| NB4 | APL | 0.95 | >10 | >10 |
| HEL | AML | 1.2 | >10 | >10 |
| U937 | Histiocytic Lymphoma | 1.4 | >10 | 8.9 |
| NALM6 | B-cell Leukemia | 0.23 | >10 | >10 |
| MEC-1 | B-cell CLL | 1.3 | 8.5 | >10 |
| MEC-2 | B-cell CLL | 0.93 | 6.7 | >10 |
| REC-1 | Mantle Cell Lymphoma | 2.4 | 0.03 | >10 |
Anti-Proliferative Activity in Primary Patient Cells
The efficacy of this compound was further demonstrated in primary cells isolated from patients with Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).
| Primary Cells | This compound GI50 (µM) | Ibrutinib (PCI-32765) GI50 (µM) | Cercosporamide GI50 (µM) |
| CLL-12 | 0.41 | >10 | >10 |
| CLL-13 | 0.39 | 3.9 | 8.9 |
| CLL-14 | 0.4 | >10 | >10 |
| CLL-15 | 0.38 | >10 | >10 |
| AML324 | 0.98 | 8.9 | 9.2 |
| AML332 | 1.1 | >10 | >10 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Add serial dilutions of this compound, Ibrutinib, or Cercosporamide to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 72 hours.
-
Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the GI50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitors for the specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BTK, total BTK, phospho-eIF4E, total eIF4E, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with inhibitors for the desired duration. Harvest the cells by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Deconvolute the resulting DNA histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The dual BTK/MNK inhibitor this compound demonstrates a significant improvement in anti-proliferative efficacy against a wide range of B-cell malignancy cell lines and primary patient cells when compared to single-agent BTK or MNK inhibitors. Its unique dual-binding mechanism and potent activity underscore its potential as a next-generation therapeutic for lymphoma and leukemia. The provided experimental data and detailed protocols offer a robust framework for researchers to further evaluate and build upon these findings.
References
Validating the On-Target Effects of QL-X-138: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual BTK/MNK inhibitor QL-X-138 with alternative single-target inhibitors. The information presented is based on preclinical data and aims to facilitate the objective assessment of its on-target performance through detailed experimental protocols and comparative data.
This compound is a novel small molecule inhibitor that uniquely targets both Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2).[1][2][3][4] It exhibits a distinct mechanism of action, binding covalently to BTK and non-covalently to MNK1/2.[4] This dual inhibitory action has demonstrated potent anti-proliferative effects in various B-cell malignancies.[1][3][4] This guide compares the on-target effects of this compound with the established BTK inhibitor PCI-32765 (Ibrutinib) and the MNK inhibitor cercosporamide.
Comparative Analysis of Inhibitor Potency
The anti-proliferative activity of this compound and its single-target counterparts has been evaluated across a panel of hematological cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative comparison of their potency.
| Cell Line | Cancer Type | This compound GI50 (μM) | PCI-32765 (Ibrutinib) GI50 (μM) | Cercosporamide GI50 (μM) |
| Ramos | Burkitt's Lymphoma | ~1 | Moderately Sensitive | Data Not Available |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 | Moderately Sensitive | Data Not Available |
| U937 | Histiocytic Lymphoma | ~1 | Moderately Sensitive | Data Not Available |
| U2932 | Diffuse Large B-cell Lymphoma | ~1 | Moderately Sensitive | Data Not Available |
Note: GI50 values for this compound and PCI-32765 are approximated from the primary publication. "Moderately Sensitive" for PCI-32765 indicates that while it has activity, it is less potent than in highly sensitive cell lines. Data for cercosporamide in these specific cell lines was not available in the reviewed literature.
Experimental Protocols for On-Target Validation
To rigorously assess the on-target effects of this compound, a series of biochemical and cellular assays are recommended. These protocols are based on the methodologies used in the primary research characterizing this compound.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of its target kinase in a purified system.
a) BTK LanthaScreen™ Eu Kinase Binding Assay:
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies inhibitor binding to the BTK kinase domain.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by the test compound.
-
Protocol:
-
Prepare a 3-fold serial dilution of this compound and comparator compounds.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a pre-mixed solution containing BTK enzyme and a europium-labeled anti-tag antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot against inhibitor concentration to determine the IC50 value.
-
b) MNK1/2 ADP-Glo™ Kinase Assay:
This luminescent assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.
-
Principle: After the kinase reaction, remaining ATP is depleted, and the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Protocol:
-
Set up the kinase reaction including MNK1 or MNK2 enzyme, a suitable substrate (e.g., eIF4E), and ATP in a 96-well plate.
-
Add serially diluted this compound or comparator compounds.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the net luminescence and determine the IC50 values.
-
Cellular Assays for Target Engagement and Downstream Signaling
These assays confirm that the inhibitor can access its target within a cellular context and modulate its downstream signaling pathways.
a) Western Blotting for Phosphorylated BTK and Downstream Targets:
This technique is used to detect the phosphorylation status of BTK and its key downstream effector, PLCγ2, in response to inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
-
Protocol:
-
Culture Ramos cells and starve overnight.
-
Pre-treat cells with a dose range of this compound or PCI-32765 for 2 hours.
-
Stimulate the B-cell receptor (BCR) signaling pathway with an appropriate agonist (e.g., anti-IgM antibody) for a short period (e.g., 10 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-BTK (Tyr223) (e.g., Cell Signaling Technology #5082, 1:1000 dilution)
-
Total BTK
-
Phospho-PLCγ2 (Tyr1217) (e.g., Cell Signaling Technology #54442, 1:1000 dilution)
-
Total PLCγ2
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
-
b) Western Blotting for Phosphorylated MNK1/2 and Downstream Targets:
This protocol assesses the inhibition of the MNK signaling pathway by measuring the phosphorylation of its primary substrate, eIF4E.
-
Principle: Similar to the BTK western blot, this method uses specific antibodies to detect the phosphorylation status of eIF4E.
-
Protocol:
-
Culture relevant cancer cell lines (e.g., OCI-AML3, U937) and treat with a dose range of this compound or cercosporamide for a specified time (e.g., 4 hours).
-
Lyse the cells and prepare lysates as described above.
-
Perform SDS-PAGE and western blotting as described above.
-
Incubate the membrane with primary antibodies against:
-
Phospho-eIF4E (Ser209) (e.g., Cell Signaling Technology, 1:1000 dilution)
-
Total eIF4E
-
Phospho-MNK1 (Thr197/202) (e.g., Cell Signaling Technology #2111, 1:1000 dilution)
-
Total MNK1/2
-
GAPDH or β-actin (loading control)
-
-
Proceed with secondary antibody incubation, detection, and analysis as described for the BTK pathway.
-
Visualizing the Molecular Pathways and Experimental Processes
To provide a clear understanding of the biological context and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Caption: BTK Signaling Pathway and Inhibition.
Caption: MNK Signaling Pathway and Inhibition.
References
A Comparative Guide to QL-X-138 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual BTK/MNK inhibitor QL-X-138 with alternative single-target inhibitors, focusing on target engagement. Experimental data is presented to support the comparison, and detailed protocols for key assays are provided.
Introduction to this compound
This compound is a potent and selective dual kinase inhibitor that targets Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2). It exhibits a unique dual-binding mechanism, covalently modifying BTK while non-covalently inhibiting MNK.[1] This dual activity presents a promising therapeutic strategy for B-cell malignancies by simultaneously targeting key pathways involved in cell proliferation, survival, and protein synthesis.[1]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound against its targets, BTK and MNK, and compares it with established inhibitors, Ibrutinib (PCI-32765) for BTK and Cercosporamide for MNK.
| Inhibitor | Target(s) | Binding Mode | IC50 (nM) | Reference |
| This compound | BTK | Covalent | 9.4 | [2] |
| MNK1 | Non-covalent | 107.4 | [2] | |
| MNK2 | Non-covalent | 26 | [2] | |
| Ibrutinib (PCI-32765) | BTK | Covalent | 0.5 | [3] |
| Acalabrutinib | BTK | Covalent | 5.1 | [3] |
| Zanubrutinib | BTK | Covalent | <1 | [4] |
| Cercosporamide | MNK1/2 | Non-covalent | Not explicitly stated in provided results |
Note: Direct head-to-head comparative studies of target engagement in the same cellular context are limited. The provided IC50 values are from different studies and should be interpreted with caution. This compound has demonstrated enhanced anti-proliferative efficacies in vitro against various B-cell cancer cell lines compared to Ibrutinib and Cercosporamide used as single agents.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for assessing target engagement of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the target engagement of this compound are provided below.
Cellular BTK Target Engagement (NanoBRET™ Assay)
This protocol assesses the ability of this compound to bind to BTK in living cells.
Materials:
-
HEK293 cells
-
BTK-NanoLuc® fusion vector
-
NanoBRET™ tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
Test compounds (this compound, Ibrutinib)
Procedure:
-
Cell Plating: Seed HEK293 cells transfected with the BTK-NanoLuc® fusion vector into 96-well plates at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Ibrutinib. Add the compounds to the cells and incubate for 2 hours.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Signal Measurement: Measure the BRET signal on a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50 value.
Biochemical MNK2 Kinase Activity (ADP-Glo™ Assay)
This protocol measures the non-covalent inhibition of MNK2 by this compound in a biochemical setting.
Materials:
-
Recombinant MNK2 enzyme
-
MNK2 substrate (e.g., eIF4E peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer
-
384-well white assay plates
-
Test compounds (this compound, Cercosporamide)
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, MNK2 substrate, and serial dilutions of this compound or Cercosporamide.
-
Initiate Reaction: Add the MNK2 enzyme and ATP to initiate the kinase reaction. Incubate for 1 hour at room temperature.
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the biochemical IC50 value.
Cellular Target Phosphorylation (In-Cell Western™ Assay)
This protocol quantifies the inhibition of BTK and MNK downstream signaling in cells.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-eIF4E (S209), anti-total-eIF4E
-
IRDye®-conjugated secondary antibodies
-
96-well black-sided plates
-
Blocking buffer
-
Permeabilization buffer
-
Test compounds (this compound, Ibrutinib, Cercosporamide)
Procedure:
-
Cell Plating and Treatment: Seed Ramos cells into a 96-well plate and treat with serial dilutions of this compound, Ibrutinib, or Cercosporamide for the desired time.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a suitable buffer.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the appropriate IRDye®-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Signal Detection: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal and plot against the compound concentration to determine the EC50 for inhibition of downstream signaling.
Alternative Target Engagement Assays
A variety of other assay formats can be employed to study the target engagement of covalent and non-covalent inhibitors.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. It is a label-free method that can be used for both covalent and non-covalent inhibitors.
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay that measures the binding of an inhibitor to a kinase by competing with a fluorescently labeled tracer. It is suitable for high-throughput screening of both covalent and non-covalent inhibitors.
-
Competitive Binding Assays: These assays, often utilizing fluorescently labeled probes, can determine the binding affinity of an unlabeled compound by measuring its ability to displace the probe from the target protein. This is particularly useful for characterizing non-covalent inhibitors.
Conclusion
This compound presents a novel approach to cancer therapy through its dual inhibition of BTK and MNK. The experimental methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess its target engagement and compare its performance against other inhibitors. The unique covalent and non-covalent binding modes of this compound necessitate a multi-faceted assay strategy to fully characterize its mechanism of action and therapeutic potential. The provided protocols for NanoBRET™, ADP-Glo™, and In-Cell Western™ assays, along with the consideration of alternative methods, will enable a thorough evaluation of this compound and aid in the development of next-generation targeted therapies.
References
- 1. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
Confirming the Covalent Binding of QL-X-138 to BTK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of QL-X-138's performance, specifically focusing on its covalent binding mechanism to Bruton's tyrosine kinase (BTK). We will delve into the experimental data supporting this interaction and compare its binding profile with other notable BTK inhibitors.
Introduction to this compound
This compound is a potent and selective dual kinase inhibitor, targeting both Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinases (MNK).[1][2][3] A key feature of its mechanism of action is its distinct binding modes to these two targets: it exhibits covalent binding to BTK while binding non-covalently to MNK.[1][2][3] This covalent inhibition of BTK is critical for its therapeutic potential in B-cell malignancies.[1]
Mechanism of Covalent Binding to BTK
This compound achieves its irreversible inhibition of BTK by forming a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding site of the kinase.[4] This interaction is facilitated by the presence of an acrylamide "warhead" in the structure of this compound, which acts as a Michael acceptor, reacting with the thiol group of Cys481.[4] This targeted covalent bond effectively and irreversibly blocks the kinase activity of BTK. A docking study has further elucidated this interaction, showing that in addition to the covalent bond with Cys481, this compound also forms hydrogen bonds with Met477 and Lys430.[4]
Caption: Covalent interaction of this compound with BTK.
Experimental Confirmation of Covalent Binding
Several key experiments have validated the covalent binding of this compound to BTK. These studies provide robust evidence for the irreversible nature of this interaction.
Mass Spectrometry Analysis
Mass spectrometry was employed to detect the site-specific labeling of BTK by this compound.[4] This technique allows for the precise measurement of the protein's mass. An increase in the mass of BTK corresponding to the molecular weight of this compound after incubation confirms the formation of a covalent adduct. This method provides direct evidence of the covalent modification of BTK by the inhibitor.
Kinase Assays with BTK C481S Mutant
To confirm the critical role of the Cys481 residue, immunoprecipitation (IP) kinase assays were performed using both wild-type (wt) BTK and a mutant version where cysteine at position 481 was replaced with serine (BTK C481S).[4] The results demonstrated that while this compound effectively inhibited wild-type BTK, it completely lost its inhibitory activity against the BTK C481S mutant.[4] This loss of function against the mutant protein strongly indicates that Cys481 is the specific site of covalent modification.
Comparison with a Reversible Analog
Caption: Workflow of experiments to confirm covalent binding.
Comparative Performance Data
This compound demonstrates potent inhibition of BTK, comparable to other well-established covalent inhibitors. The following table summarizes key performance metrics.
| Inhibitor | Binding Type | Target Residue | BTK IC50 (nM) | BTK Ki (nM) | BTK Auto-phosphorylation EC50 (Y223) (nM) | Downstream PLCγ2 Phosphorylation EC50 (nM) |
| This compound | Covalent | Cys481 | 9.4[1] | - | 11[1][4] | 57[1][4] |
| Ibrutinib | Covalent | Cys481 | 0.5[1] | 0.95[4] | - | - |
| Acalabrutinib | Covalent | Cys481 | 5.1[5] | 8.70[4] | - | - |
| Zanubrutinib | Covalent | Cys481 | - | 132[4] | - | - |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to confirm the covalent binding of inhibitors to BTK.
Mass Spectrometry for Covalent Adduct Detection
-
Incubation: Recombinant BTK protein is incubated with a molar excess of the covalent inhibitor (e.g., this compound) in an appropriate buffer at a specified temperature (e.g., 4°C or room temperature) for a set duration (e.g., 1-18 hours) to allow for the covalent reaction to occur.
-
Sample Preparation: The reaction mixture is desalted to remove unreacted inhibitor and other small molecules.
-
Mass Analysis: The protein-inhibitor complex is then analyzed using liquid chromatography-mass spectrometry (LC-MS). The mass of the intact protein is measured.
-
Data Interpretation: The resulting mass spectrum is analyzed for a mass shift. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Immunoprecipitation (IP) Kinase Assay
-
Cell Lysate Preparation: Cells expressing the target kinase (e.g., wild-type BTK or BTK C481S mutant) are lysed to release the cellular proteins.
-
Immunoprecipitation: The kinase of interest is selectively captured from the lysate using an antibody specific to the kinase, which is coupled to agarose or magnetic beads.
-
Inhibitor Treatment: The immunoprecipitated kinase is then incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Kinase Reaction: A kinase reaction is initiated by adding a suitable substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1) and ATP (often radiolabeled [γ-³²P]ATP). The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C for 30-60 minutes).
-
Detection: The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this can be done by separating the reaction products via SDS-PAGE and detecting the incorporated radioactivity. Alternatively, luminescence-based assays like ADP-Glo™ can be used, which measure the amount of ADP produced during the kinase reaction.
-
Data Analysis: The inhibitory activity is determined by measuring the reduction in kinase activity at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry-Based Comparison of QL-X-138 and Other Covalent Inhibitors for BTK Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of QL-X-138 and other prominent covalent Bruton's tyrosine kinase (BTK) inhibitors, with a focus on mass spectrometry evidence for their binding mechanism. The information presented is intended to assist researchers in understanding the methodologies used to characterize these inhibitors and to compare their biochemical potency.
Introduction to this compound and Covalent BTK Inhibition
This compound is a novel dual kinase inhibitor that has been shown to potently and selectively target BTK through a covalent binding mechanism.[1][2] This irreversible interaction with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK leads to sustained inhibition of its kinase activity.[1] Mass spectrometry is a critical analytical technique used to confirm the covalent modification of BTK by inhibitors like this compound, providing direct evidence of the binding event and its stoichiometry. This guide compares this compound with other well-established covalent BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—highlighting their biochemical potencies and the mass spectrometric validation of their covalent binding to BTK.
Quantitative Comparison of BTK Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of BTK activity in biochemical assays. Mass spectrometry data confirms the covalent binding by detecting a mass increase of the BTK protein corresponding to the molecular weight of the inhibitor.
| Inhibitor | Type | BTK IC50 (nM) | Mass Spectrometry Confirmation of Covalent Binding | Observed Mass Shift (Da) |
| This compound | Covalent, Dual BTK/MNK Inhibitor | 9.4[1] | Yes[1] | Data not publicly available |
| Ibrutinib | Covalent BTK Inhibitor | 0.5 | Yes[3] | 440[3] |
| Acalabrutinib | Covalent BTK Inhibitor | 5.1 | Yes[4] | Data not publicly available |
| Zanubrutinib | Covalent BTK Inhibitor | <1 | Yes[5][6] | Data not publicly available |
Note: While mass spectrometry has been used to confirm covalent binding for this compound, acalabrutinib, and zanubrutinib, the specific mass shift data was not available in the public domain at the time of this review.
Experimental Protocol: Mass Spectrometry for Covalent BTK Binding
This section outlines a general experimental protocol for confirming the covalent binding of an inhibitor to BTK using mass spectrometry, based on established methodologies for similar covalent inhibitors.[3]
Objective: To determine if an inhibitor covalently binds to BTK and to measure the resulting mass shift of the protein.
Materials:
-
Recombinant human BTK protein
-
Covalent BTK inhibitor (e.g., this compound)
-
Control inhibitors: a known covalent inhibitor (e.g., ibrutinib) and a non-covalent inhibitor
-
Assay buffer (e.g., HEPES, NaCl, MgCl2, TCEP, glycerol)
-
DMSO (for inhibitor dilution)
-
LC-MS/MS system (e.g., Agilent 6210 Time of Flight Mass Spectrometer with Agilent 1200 Rapid Resolution HPLC)
-
Reverse-phase chromatography column (e.g., Agilent Zorbax 300 Extend C18)
-
Formic acid
-
Acetonitrile
Procedure:
-
Incubation:
-
Incubate recombinant BTK protein with the test inhibitor at a specified concentration (e.g., 10 µM) in the assay buffer.
-
Include control samples: BTK with a known covalent inhibitor, BTK with a non-covalent inhibitor, and BTK with DMSO (vehicle control).
-
Incubate the samples for a sufficient duration to allow for covalent bond formation (e.g., overnight at 4°C).
-
-
Sample Preparation for MS Analysis:
-
Following incubation, desalt the protein samples to remove non-volatile salts from the buffer.
-
Prepare the samples for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the reverse-phase column.
-
Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in the positive ion mode over an appropriate m/z range to detect the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the neutral mass of the intact BTK protein in each sample.
-
Compare the mass of BTK incubated with the test inhibitor to the mass of the vehicle control BTK.
-
An increase in mass corresponding to the molecular weight of the inhibitor indicates covalent binding.
-
The known covalent and non-covalent inhibitors serve as positive and negative controls, respectively.
-
Visualizing BTK Inhibition and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
QL-X-138: A Comparative Analysis Against Other BTK and MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QL-X-138, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK1 and MNK2), with other inhibitors targeting these key signaling proteins. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a potent and selective dual kinase inhibitor that uniquely targets both BTK and MNK. It exhibits a distinct mechanism of action, binding covalently to BTK and non-covalently to MNK.[1] This dual inhibition strategy presents a promising therapeutic approach for various B-cell malignancies and other cancers where both the B-cell receptor (BCR) and MAPK signaling pathways are implicated.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of this compound against its targets, alongside a selection of other notable BTK and MNK inhibitors for comparative analysis.
Table 1: IC50 Values of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | BTK | 8 - 9.4 | Dual BTK/MNK inhibitor; Covalent binding to BTK. [2] |
| Ibrutinib (PCI-32765) | BTK | 0.5 | Irreversible covalent inhibitor. |
| Acalabrutinib | BTK | 3 | Second-generation, more selective BTK inhibitor. |
| Zanubrutinib | BTK | <1 | Second-generation, potent and selective BTK inhibitor. |
| Spebrutinib (CC-292) | BTK | 9.2 | Covalent BTK inhibitor. |
| Fenebrutinib (GDC-0853) | BTK | 2.3 | Reversible, non-covalent BTK inhibitor. |
Table 2: IC50 Values of MNK Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | MNK1 | 107.4 | Dual BTK/MNK inhibitor; Non-covalent binding. [2] |
| MNK2 | 26 | ||
| Cercosporamide | MNK1 | 116 | Also inhibits JAK3. |
| MNK2 | 11 | ||
| Tomivosertib (eFT508) | MNK1/2 | 1-2 | Highly selective and orally active. |
| ETC-168 | MNK1 | 23 | Selective and orally active. |
| MNK2 | 43 | ||
| CGP57380 | MNK1 | 2200 | Cell-permeable pyrazolo-pyrimidine compound. |
Table 3: Anti-Proliferative Activity (GI50/IC50) of Selected Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (µM) |
| This compound | Ramos | Burkitt's Lymphoma | 0.49 |
| U2932 | Diffuse Large B-cell Lymphoma | 1.2 | |
| OCI-AML3 | Acute Myeloid Leukemia | 1.4 | |
| SKM-1 | Acute Myeloid Leukemia | 0.4 | |
| Ibrutinib (PCI-32765) | DOHH2 | B-cell Lymphoma | 0.011 (inhibits BTK autophosphorylation) |
| Cercosporamide | MV4-11 | Acute Myeloid Leukemia | Dose-dependent suppression of CFU-L |
| ETC-168 | LPS141 | Liposarcoma | ~5 |
| MESSA | Uterine Leiomyosarcoma | ~5 |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: BTK and MNK Signaling Pathways Targeted by this compound.
Caption: General Workflow for an In Vitro Kinase Assay.
Caption: Logical Relationship of this compound's Dual Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant BTK or MNK), a suitable substrate (e.g., a generic tyrosine or serine/threonine peptide), and the test inhibitor (e.g., this compound) at various concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Signal Detection: Spot a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Resazurin-Based)
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cell lines (e.g., Ramos, OCI-AML3) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., this compound, Ibrutinib) and incubate for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Signal Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation 560 nm, emission 590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI50 or IC50 value from the dose-response curve.
Western Blotting
This technique is used to detect specific proteins in a cell lysate and assess the phosphorylation status of signaling molecules.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-BTK, phospho-eIF4E, total BTK, total eIF4E) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the relative protein expression or phosphorylation levels.
Conclusion
This compound demonstrates potent and selective dual inhibitory activity against BTK and MNK kinases. Its unique covalent and non-covalent binding mechanism, combined with its efficacy in inhibiting the proliferation of various cancer cell lines, positions it as a compelling candidate for further investigation. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound relative to other established and emerging inhibitors in the field. The provided experimental frameworks can serve as a starting point for in-house validation and further exploratory studies.
References
QL-X-138: A Promising Dual Inhibitor for Ibrutinib-Resistant B-Cell Malignancies
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like ibrutinib presents a significant challenge in the treatment of B-cell malignancies. This guide provides a comparative analysis of QL-X-138, a novel dual Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinase (MNK) inhibitor, against other therapeutic alternatives in the context of ibrutinib-resistant cells.
Ibrutinib, a first-generation BTK inhibitor, has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers. However, its efficacy can be compromised by the development of resistance, most commonly through mutations in the BTK gene, particularly at the C481S residue, which prevents the covalent binding of ibrutinib.[1] This has spurred the development of next-generation BTK inhibitors and other novel agents to overcome this clinical hurdle.
This compound has emerged as a potential solution, exhibiting a unique dual-inhibitory mechanism. It covalently binds to BTK, a key component of the B-cell receptor (BCR) signaling pathway, and non-covalently to MNK, a downstream effector in the RAS-MEK-ERK signaling pathway.[2][3] This dual action suggests a broader and potentially more durable anti-cancer effect.
Comparative Efficacy in Ibrutinib-Resistant Models
While direct comparative studies of this compound with all alternatives in ibrutinib-resistant cell lines are limited, preclinical data provides valuable insights into its potential. A key study demonstrated that a reversible analog of this compound (QL-X-138R) lost its inhibitory activity against both wild-type BTK and the ibrutinib-resistant BTK C481S mutant. This finding strongly suggests that the covalent binding of this compound is crucial for its efficacy and that it is likely effective against this common resistance mutation.
The following table summarizes the available quantitative data for this compound and its alternatives in the context of wild-type and ibrutinib-resistant (BTK C481S) settings.
| Compound | Target(s) | Cell Line | BTK Status | IC50 |
| This compound | BTK, MNK1/2 | - | Wild-type | 9.4 nM (BTK) |
| - | BTK C481S | Data not available | ||
| Ibrutinib | BTK | JeKo-1 | BTK C481S | 20 µM |
| Pirtobrutinib | BTK (non-covalent) | TMD8 | BTK C481S | 26.4 nM |
| SRX3262 | BTK/PI3K/BRD4 | JeKo-1 | BTK C481S | 0.73 µM |
| Acalabrutinib | BTK | - | Wild-type | 5.1 nM |
| Zanubrutinib | BTK | REC1 | Wild-type | 0.9 nM |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability.
Signaling Pathways and Mechanisms of Action
To understand the comparative efficacy, it is crucial to visualize the signaling pathways involved.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the key experimental protocols employed in the evaluation of this compound and its comparators.
Cell Culture
-
Cell Lines: Human lymphoma and leukemia cell lines (e.g., Ramos, OCI-AML3, U2932, U937, TMD8, REC-1) are cultured in RPMI-1640 or DMEM medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Primary Cells: Primary CLL cells from patients are isolated and cultured in appropriate media.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
BTK Kinase Assay
This assay measures the enzymatic activity of BTK and the inhibitory effect of the compounds.
-
Procedure: Recombinant BTK enzyme (wild-type or C481S mutant) is incubated with a kinase buffer, a suitable substrate, and varying concentrations of the inhibitor. The reaction is initiated by the addition of ATP. After a set incubation period, the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™. The data is then used to calculate the IC50 value for each compound.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the compounds on the metabolic activity of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
The absorbance is measured using a microplate reader, and the results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI50).
-
Apoptosis Assay (Annexin V Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with the test compounds.
-
Procedure:
-
Cells are treated with the test compounds for a defined period.
-
The cells are then harvested and washed with a binding buffer.
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated BTK (p-BTK), to assess the inhibition of signaling pathways.
-
Procedure:
-
Cells are treated with the inhibitors, and cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., an antibody that recognizes the phosphorylated, active form of BTK).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A chemiluminescent substrate is applied, and the resulting light signal is captured to visualize the protein bands.
-
Conclusion
This compound represents a promising therapeutic strategy for overcoming ibrutinib resistance in B-cell malignancies. Its dual-inhibition mechanism targeting both BTK and MNK offers a multi-pronged attack on cancer cell signaling pathways. While further direct comparative studies are needed to definitively establish its superiority over other next-generation inhibitors, the existing preclinical data strongly support its continued investigation and development. The experimental protocols outlined in this guide provide a framework for researchers to further evaluate the efficacy and mechanism of action of this compound and other novel inhibitors in the context of ibrutinib resistance.
References
A Comparative Analysis of QL-X-138's Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of QL-X-138 Against Other Kinase Inhibitors with Supporting Experimental Data.
In the landscape of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a detailed comparison of the kinase selectivity of this compound, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and mitogen-activated protein kinase-interacting kinase (MNK), against other notable kinase inhibitors, including the BTK inhibitor Ibrutinib (PCI-32765) and the MNK inhibitor cercosporamide. This comparison is based on quantitative data from large-scale kinase screening panels and is supplemented with detailed experimental protocols and signaling pathway diagrams to provide a comprehensive resource for researchers.
Kinase Selectivity Profiles: A Tabulated Comparison
The following tables summarize the kinase selectivity of this compound, Ibrutinib (PCI-32765), and cercosporamide. The data for this compound and Ibrutinib are derived from the HMS LINCS Project's KINOMEscan dataset, which provides a standardized platform for comparing inhibitor selectivity. The data is presented as "% of Control" at a 10 µM concentration, where a lower percentage indicates stronger binding affinity. For cercosporamide, comprehensive KINOMEscan data is not publicly available; therefore, data from a published screen against a panel of 76 kinases is presented, highlighting its most significant targets.
Table 1: Selectivity Profile of this compound against a Panel of 452 Kinases
| Target Kinase | % of Control @ 10 µM | Primary Pathway |
| BTK | < 1.0 | B-Cell Receptor Signaling |
| MNK1 (MKNK1) | < 1.0 | MAPK Signaling |
| MNK2 (MKNK2) | < 1.0 | MAPK Signaling |
| JAK3 | < 10.0 | JAK-STAT Signaling |
| Other hits with >10% of control... |
Note: A comprehensive list of the 21 kinases significantly inhibited by this compound in the KINOMEscan assay is available through the LINCS project. This table highlights the primary targets and key off-targets.
Table 2: Selectivity Profile of Ibrutinib (PCI-32765) from KINOMEscan Data
| Target Kinase | % of Control @ 10 µM | Primary Pathway |
| BTK | < 0.5 | B-Cell Receptor Signaling |
| BMX | < 5.0 | Tec Family Kinase Signaling |
| TEC | < 10.0 | Tec Family Kinase Signaling |
| ITK | < 15.0 | T-Cell Receptor Signaling |
| EGFR | > 30.0 | Growth Factor Signaling |
| JAK3 | > 50.0 | JAK-STAT Signaling |
| Other hits with >15% of control... |
Note: Ibrutinib is a highly potent BTK inhibitor with an IC50 of 0.5 nM. The KINOMEscan data reflects its strong on-target activity and provides a broader view of its off-target interactions.
Table 3: Selectivity Profile of Cercosporamide against a Panel of 76 Kinases
| Target Kinase | Inhibition | Primary Pathway |
| MNK1 (MKNK1) | Potent (IC50 = 115 nM) | MAPK Signaling |
| MNK2 (MKNK2) | Potent (IC50 = 11 nM) | MAPK Signaling |
| JAK3 | Significant | JAK-STAT Signaling |
| Other kinases... | Minimal Inhibition |
Note: Cercosporamide was identified as a potent and selective MNK inhibitor. In the tested panel, JAK3 was the most significant off-target kinase inhibited with similar potency to MNK.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for the key assays used to determine the kinase selectivity profiles presented in this guide.
DiscoverX KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the competition between a test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase, as measured by qPCR, indicates a stronger interaction between the test compound and the kinase.
Protocol:
-
Kinase and Ligand Preparation: DNA-tagged kinases are prepared. An immobilized ligand specific for the kinase active site is coupled to a solid support (e.g., magnetic beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 10 µM) are combined in a multi-well plate. The mixture is incubated to allow for binding competition to reach equilibrium.
-
Washing: The solid support with the bound kinase-ligand complex is washed to remove unbound components, including the test compound and unbound kinase.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (e.g., in the presence of DMSO vehicle). The %Ctrl is calculated as: (test compound signal / DMSO control signal) x 100. A lower %Ctrl value indicates a higher affinity of the test compound for the kinase.
In Vitro Immunoprecipitation (IP)-Kinase Assay
The IP-kinase assay is used to assess the enzymatic activity of a specific kinase in the presence of an inhibitor.
Principle: The target kinase is first immunoprecipitated from a cell lysate using a specific antibody. The immunoprecipitated kinase is then incubated with its substrate and ATP (often radiolabeled) in the presence or absence of the inhibitor. The inhibitory effect is determined by measuring the level of substrate phosphorylation.
Protocol:
-
Cell Lysis: Cells expressing the target kinase are lysed in a buffer that preserves kinase activity and protein-protein interactions. Protease and phosphatase inhibitors are included to prevent degradation and dephosphorylation.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target kinase. Protein A/G beads are then added to capture the antibody-kinase complex.
-
Washing: The beads with the bound antibody-kinase complex are washed multiple times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: The immunoprecipitated kinase is incubated with a specific substrate, ATP (e.g., [γ-³²P]ATP), and varying concentrations of the inhibitor in a kinase reaction buffer.
-
Reaction Termination: The kinase reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation: The reaction products are resolved by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified. The IC50 value of the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathway Visualizations
To better understand the mechanism of action of this compound and the other inhibitors, the following diagrams illustrate the relevant signaling pathways.
Conclusion
This guide provides a comparative overview of the kinase selectivity profile of this compound against Ibrutinib and cercosporamide. The data indicates that this compound is a potent dual inhibitor of BTK and MNK with a generally selective profile across the kinome. In comparison, Ibrutinib is a highly selective BTK inhibitor with some off-target activity against other Tec family kinases. Cercosporamide is a selective MNK inhibitor, with JAK3 being its most notable off-target.
The provided experimental protocols offer a foundation for understanding how these selectivity data are generated, and the signaling pathway diagrams illustrate the biological context of these inhibitors' actions. This comprehensive comparison should serve as a valuable resource for researchers in the field of kinase inhibitor development and cancer biology, aiding in the design of future experiments and the interpretation of research findings.
Safety Operating Guide
Navigating the Disposal of Novel Compound QL-X-138: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For novel or proprietary compounds such as QL-X-138, specific public disposal protocols are often unavailable. In such instances, a systematic approach relying on internal safety resources and general principles of chemical waste management is essential. This guide provides researchers, scientists, and drug development professionals with a procedural framework for the safe handling and disposal of this compound.
General Chemical Waste Disposal Principles
In the absence of specific data for this compound, it is crucial to handle it as a hazardous waste until a formal waste determination can be made. The following table summarizes common categories of chemical waste and their typical disposal routes.
| Waste Category | Description | Typical Disposal Route |
| Halogenated Solvents | Solvents containing fluorine, chlorine, bromine, or iodine (e.g., chloroform, dichloromethane). | Designated halogenated solvent waste container. |
| Non-Halogenated Solvents | Flammable or non-flammable organic solvents without halogens (e.g., ethanol, acetone, hexane). | Designated non-halogenated solvent waste container. |
| Aqueous Waste | Solutions of acids, bases, or salts dissolved in water. May require neutralization before disposal. | Designated aqueous waste container. pH must be within the acceptable range (often 5-9). |
| Solid Chemical Waste | Unused or expired solid chemicals, contaminated labware (e.g., gloves, weigh boats). | Designated solid waste container. Incompatible materials should be segregated. |
| Sharps Waste | Needles, scalpels, and other items that can puncture skin. | Puncture-resistant sharps container. |
Protocol for Unknown Waste Characterization
If the hazards of this compound are not fully characterized, a preliminary hazard assessment is required before disposal. This should be performed in consultation with your EHS office.
-
Information Review : Gather all available information on this compound, including its chemical structure, synthesis route, and any known reactivity or toxicity data.
-
Hazard Identification : Based on the available data, identify potential hazards such as reactivity, corrosivity, ignitability, and toxicity.
-
Segregation : Segregate the waste based on its potential hazards. Do not mix unknown wastes with other waste streams.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the name "this compound," and any known or suspected hazards.
-
EHS Consultation : Contact your EHS office to arrange for a formal waste determination and pickup.
Chemical Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
Personal protective equipment for handling QL-X-138
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of QL-X-138, a potent and selective dual kinase inhibitor of Bruton's tyrosine kinase (BTK) and MAP kinase-interacting kinases (MNK). Given the absence of a specific Material Safety Data Sheet (MSDS), this guidance is based on the known chemical properties of this compound and general best practices for handling potent, biologically active compounds in a laboratory setting.
Compound Information and Properties
This compound is a small molecule with the chemical formula C25H19N5O2 and a molecular weight of 421.46 g/mol .[1] It functions as a dual inhibitor, covalently binding to BTK and non-covalently to MNK.[2][3][4] Its potent biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment.
| Property | Value | Source |
| Chemical Formula | C25H19N5O2 | [1] |
| Molecular Weight | 421.46 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 2 years | [1] |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months | [1] |
Personal Protective Equipment (PPE)
Due to its potent biological activity, a comprehensive approach to personal protection is mandatory when handling this compound in any form (powder or solution).
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Check for tears and replace frequently. |
| Body Protection | Laboratory coat (fully buttoned) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) is recommended, especially when handling the powder form or creating solutions. | Minimizes inhalation of airborne particles. |
Figure 2. Logical flow for the segregation and disposal of this compound waste.
Disposal Protocol:
-
Solid Waste:
-
Includes contaminated gloves, pipette tips, tubes, and bench paper.
-
Collect in a designated, clearly labeled, and sealed plastic bag for chemical waste.
-
-
Liquid Waste:
-
Includes unused stock solutions and experimental solutions containing this compound.
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Includes any needles or other sharp objects contaminated with this compound.
-
Dispose of immediately into a designated sharps container for chemical waste.
-
-
Final Disposal:
-
All waste streams containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound. Report the incident to your supervisor and your institution's EHS department.
Disclaimer: This guide is intended to provide essential safety information and is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety department. Always adhere to your local and institutional safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
